Methyl 6-fluorohexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
333-07-3 |
|---|---|
Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
methyl 6-fluorohexanoate |
InChI |
InChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
LQPIFFDGZYPEAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCF |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-fluorohexanoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 6-fluorohexanoate, a fluorinated ester of potential interest in chemical research and drug development. Due to the limited availability of direct experimental data for this specific compound, this document outlines its predicted properties based on analogous compounds and provides a detailed, actionable protocol for its synthesis and characterization.
Chemical Structure and Identifiers
This compound is the methyl ester of 6-fluorohexanoic acid. The structure consists of a six-carbon hexanoyl chain with a fluorine atom at the C6 position and a methyl ester group.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃FO₂ |
| Molecular Weight | 148.18 g/mol |
| Canonical SMILES | COC(=O)CCCCCF |
| InChI Key | InChI=1S/C7H13FO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |
| CAS Number | Not assigned |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation |
| Boiling Point | ~160-170 °C | Slightly higher than methyl hexanoate (151 °C) due to increased polarity and molecular weight. |
| Melting Point | < -50 °C | Similar to methyl hexanoate (-71 °C). |
| Density | ~0.9 - 1.0 g/mL at 25 °C | Slightly higher than methyl hexanoate (0.885 g/mL) due to the presence of the heavier fluorine atom. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform). | Similar solubility profile to methyl hexanoate. |
| Refractive Index | ~1.40 - 1.41 | Similar to methyl hexanoate (n20/D 1.405). |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer esterification of 6-fluorohexanoic acid with methanol, using a strong acid catalyst.
Synthesis Pathway
Caption: Fischer esterification of 6-fluorohexanoic acid.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
6-fluorohexanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluorohexanoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.
Spectroscopic Characterization (Predicted)
The following are the predicted key spectroscopic features of this compound, based on its structure and comparison with methyl hexanoate.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR (CDCl₃) | * ~4.5 ppm (dt, 2H): Triplet of triplets corresponding to the -CH₂-F group. The triplet is due to coupling with the adjacent CH₂ group, and the larger coupling is a doublet due to the fluorine atom. * ~3.7 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. * ~2.3 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the carbonyl. * ~1.4-1.8 ppm (m, 6H): Multiplets for the remaining three methylene (-CH₂-) groups in the chain. |
| ¹³C NMR (CDCl₃) | * ~174 ppm: Carbonyl carbon of the ester. * ~84 ppm (d, J ≈ 165 Hz): Carbon attached to fluorine (-CH₂F), showing a large one-bond C-F coupling constant. * ~52 ppm: Methyl carbon of the ester (-OCH₃). * ~34 ppm: Carbon adjacent to the carbonyl (-CH₂-C=O). * ~20-30 ppm (multiple peaks): Remaining methylene carbons in the chain. |
| IR Spectroscopy | * ~2950 cm⁻¹: C-H stretching of the alkyl chain. * ~1740 cm⁻¹: Strong C=O stretching of the ester. * ~1170 cm⁻¹: C-O stretching of the ester. * ~1050 cm⁻¹: C-F stretching. |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z = 148. * Key Fragments: * m/z = 117 (M⁺ - OCH₃) * m/z = 87 (cleavage at the β-position to the carbonyl) * m/z = 74 (McLafferty rearrangement) * m/z = 59 (COOCH₃⁺) |
Safety and Handling
The specific toxicity and hazards of this compound have not been fully evaluated. Therefore, it should be handled with the standard precautions for a laboratory chemical. The safety information for the analogous compound, methyl hexanoate, can be used as a guideline.[4][5][6][7]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: Methyl hexanoate is a flammable liquid.[4][6] It is expected that this compound will also be flammable. Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
This technical guide provides a foundational understanding of this compound. Researchers and scientists are encouraged to use this information as a starting point for their work, with the understanding that the properties are estimated and the synthesis protocol is a general method that may require optimization. Always perform a thorough risk assessment before beginning any experimental work.
References
- 1. 6-Fluorohexanoic acid | C6H11FO2 | CID 9736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanoic acid, methyl ester [webbook.nist.gov]
- 3. Hexanoic acid, methyl ester [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cosmobiousa.com [cosmobiousa.com]
In-Depth Technical Guide: Methyl 6-fluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-fluorohexanoate, a fluorinated ester of interest in various scientific domains, including medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, presenting all quantitative data in structured tables and illustrating relevant processes with clear diagrams.
Chemical Identity and Properties
This compound is the methyl ester of 6-fluorohexanoic acid. While it is a seemingly simple molecule, its terminal fluorine atom imparts unique properties that make it a valuable building block in the synthesis of more complex fluorinated molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Fluorohexanoic Acid |
| CAS Number | 55955-44-7 | 373-05-7[1] |
| Molecular Formula | C₇H₁₃FO₂ | C₆H₁₁FO₂[1] |
| Molecular Weight | 148.18 g/mol | 134.15 g/mol [1] |
| Boiling Point | Not explicitly available | Not explicitly available |
| Density | Not explicitly available | Not explicitly available |
| Appearance | Not explicitly available | Not explicitly available |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 6-fluorohexanoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification of 6-Fluorohexanoic Acid
This protocol is a generalized procedure based on standard Fischer esterification methods and should be adapted and optimized for specific laboratory conditions.
Materials:
-
6-Fluorohexanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask, dissolve 6-fluorohexanoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound via Fischer esterification.
Role in Drug Development and Research
Fluorinated organic molecules are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. While specific signaling pathways involving this compound are not extensively documented, it serves as a crucial building block for introducing a fluorinated hexanoyl moiety into larger, more complex molecules.
One area of application is in the development of probes for Positron Emission Tomography (PET) imaging. The synthesis of radiolabeled molecules, often with Fluorine-18, allows for the in-vivo tracking and visualization of biological processes. The non-radioactive ("cold") version, this compound, is essential for developing the synthesis methodology and for use as a reference standard.
Diagram 2: Logical Relationship in PET Probe Development
Caption: A diagram showing the logical progression from a stable precursor to a radiolabeled PET imaging agent, highlighting the role of this compound.
Conclusion
This compound, while not a widely studied compound on its own, represents a key synthetic intermediate for the introduction of a fluorinated alkyl chain in drug discovery and molecular imaging. The protocols and data presented in this guide provide a foundational resource for researchers working with this and related fluorinated compounds. Further research into the specific biological activities and applications of molecules derived from this compound is warranted.
References
Synthesis of Methyl 6-fluorohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthesis pathways for Methyl 6-fluorohexanoate, a valuable fluorinated building block in pharmaceutical and materials science research. The following sections provide a detailed overview of the most common synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key strategies, primarily involving:
-
Nucleophilic Substitution: This common method involves the displacement of a leaving group, typically a halide, from a methyl 6-halohexanoate precursor with a fluoride ion source.
-
Deoxyfluorination: The direct conversion of a hydroxyl group in a precursor like methyl 6-hydroxyhexanoate to a fluorine atom using a specialized fluorinating agent.
-
Esterification: The classic reaction of 6-fluorohexanoic acid with methanol in the presence of an acid catalyst.
Each of these pathways offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.
Nucleophilic Substitution Pathway
This pathway is one of the most straightforward approaches, contingent on the availability of a suitable methyl 6-halohexanoate precursor. The synthesis of the bromo-precursor is well-documented and serves as a reliable starting point.
Synthesis of Methyl 6-bromohexanoate (Precursor)
A common method for preparing the precursor, methyl 6-bromohexanoate, is through the Fischer esterification of 6-bromohexanoic acid.
Experimental Protocol:
-
In a 100 mL round-bottom flask, combine 22 g (0.11 mole) of 6-bromohexanoic acid, 50 mL of methanol, and 3 mL of concentrated sulfuric acid.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling, remove the excess methanol by distillation.
-
To the residue, add 100 mL of water and 100 mL of chloroform.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with several 50 mL portions of chloroform.
-
Combine the organic layers and wash them with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over magnesium sulfate and then remove the chloroform by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield methyl 6-bromo-hexanoate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| 6-Bromohexanoic Acid | 195.05 | 22 g | 0.11 | - |
| Methanol | 32.04 | 50 mL | - | - |
| Sulfuric Acid | 98.08 | 3 mL | - | - |
| Methyl 6-bromohexanoate | 209.07 | - | - | >90% |
Fluorination of Methyl 6-bromohexanoate
The conversion of methyl 6-bromohexanoate to this compound is achieved through a nucleophilic substitution reaction using a fluoride salt.
Experimental Protocol (General):
-
In a reaction vessel, dissolve methyl 6-bromohexanoate in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide.
-
Add a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be added to enhance the reaction rate.
-
Heat the reaction mixture to an elevated temperature (typically between 80-150 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and filter off any insoluble salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield pure this compound.
Deoxyfluorination Pathway
This pathway offers a direct conversion from a readily available hydroxy-precursor, methyl 6-hydroxyhexanoate, using a fluorinating agent.
Fluorodehydroxylation of Methyl 6-hydroxyhexanoate
Experimental Protocol (General):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-hydroxyhexanoate in an anhydrous aprotic solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a deoxyfluorinating agent, such as Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, and dry over an anhydrous sulfate salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Esterification Pathway
This classic organic reaction provides a route to this compound from its corresponding carboxylic acid.
Fischer Esterification of 6-Fluorohexanoic Acid
Experimental Protocol (General):
-
In a round-bottom flask, dissolve 6-fluorohexanoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous sulfate salt.
-
Filter and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by distillation.
Logical Workflow for Synthesis Pathway Selection
Caption: Selection of the synthesis pathway for this compound based on precursor availability.
Characterization Data
While specific experimental data for this compound is not widely published, characterization would typically involve the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the different proton environments in the molecule. Expected signals would include a triplet for the terminal fluoromethyl group, multiplets for the methylene groups in the chain, a triplet for the methylene group adjacent to the ester, and a singlet for the methyl ester group.
-
¹³C NMR: To identify the carbon skeleton of the molecule. The carbon attached to the fluorine atom would show a characteristic coupling (¹Jcf).
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom. A single resonance, likely a triplet of triplets, would be expected.
-
The successful synthesis and purification of this compound would be confirmed by the congruence of data from these analytical techniques with the expected structural features.
A Technical Guide to Fluorinated Aliphatic Esters: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorinated aliphatic esters, a versatile class of compounds, offer unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. Their ability to modulate lipophilicity, metabolic stability, and binding affinity makes them valuable building blocks and key intermediates in the synthesis of complex pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated aliphatic esters, with a focus on methodologies and data relevant to drug discovery and development.
Physicochemical Properties of Fluorinated Aliphatic Esters
The introduction of fluorine atoms into an aliphatic ester backbone profoundly influences its electronic and steric properties. This section presents key physicochemical data for a selection of common fluorinated aliphatic esters.
Table 1: Physicochemical Properties of Ethyl Fluoroacetate and Ethyl Trifluoroacetate
| Property | Ethyl Fluoroacetate | Ethyl Trifluoroacetate | Reference |
| Molecular Formula | C₄H₇FO₂ | C₄H₅F₃O₂ | [1][2] |
| Molecular Weight | 106.10 g/mol | 142.08 g/mol | [1][2] |
| Boiling Point | 119.3 °C at 753 mmHg | Not available | [1] |
| Density | 1.098 g/mL at 25 °C | Not available | [1] |
| Refractive Index | n20/D 1.375 | Not available | [1] |
| logP (calculated) | 0.9 | 1.2 | [1][2] |
| Solubility in Water | Soluble | Not available | [1] |
Synthesis of Fluorinated Aliphatic Esters: Experimental Protocols
A variety of synthetic routes are available for the preparation of fluorinated aliphatic esters. The choice of method often depends on the desired degree and position of fluorination, as well as the complexity of the starting materials.
Lipase-Catalyzed Esterification
Enzymatic synthesis offers a mild and selective method for the preparation of fluorinated esters, often proceeding with high enantioselectivity. Lipases, such as that from Candida antarctica (CALB), are commonly employed.
General Protocol:
-
Reactant Preparation: A racemic mixture of a fluorinated β-amino carboxylic ester hydrochloride salt (e.g., 1.0 equivalent) is dissolved in a suitable organic solvent (e.g., diisopropyl ether, iPr₂O).
-
Addition of Base and Water: Triethylamine (Et₃N, 5.0 equivalents) and water (0.5 equivalents) are added to the reaction mixture.
-
Enzyme Addition: Immobilized lipase (e.g., Lipase PSIM from Burkholderia cepasia, 30 mg/mL) is added to the mixture.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 45 °C) with constant stirring.
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., gas chromatography). Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
Purification: The unreacted (R)-ester and the (S)-amino acid product are separated and purified by standard chromatographic techniques.[3][4][5]
Synthesis from Perfluorinated Acyl Fluorides
Perfluorinated esters can be synthesized from their corresponding acyl fluorides and alcohols.
General Protocol:
-
Reactant Combination: A perfluorinated acyl fluoride (e.g., 1.0 equivalent) is slowly added to a solution of the desired alcohol (e.g., 1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours).
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired perfluorinated ester.
Characterization of Fluorinated Aliphatic Esters
The structural elucidation and purity assessment of synthesized fluorinated aliphatic esters are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose.
General GC-MS Protocol for Analysis in Biological Matrices
-
Sample Preparation:
-
Extraction: The biological sample (e.g., plasma, tissue homogenate) is extracted with a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to isolate the analyte. The addition of an internal standard is recommended for quantitative analysis.
-
Derivatization (if necessary): For compounds with polar functional groups, derivatization (e.g., silylation) may be required to improve volatility and chromatographic performance.
-
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure optimal separation of the components. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification.[6]
-
Signaling Pathways and Biological Interactions
A comprehensive search of the scientific literature did not yield specific information on the direct modulation of signaling pathways by simple fluorinated aliphatic esters. These molecules are more commonly utilized as synthetic intermediates or prodrug moieties rather than as primary effectors of cellular signaling cascades.
However, the metabolic fate of fluorinated esters can lead to the formation of biologically active molecules that can interact with cellular pathways. For instance, the hydrolysis of a fluorinated ester prodrug can release a fluorinated carboxylic acid, which may then inhibit specific enzymes.
Experimental and Logical Workflows in Fluorinated Ester Research
Synthesis and Evaluation of Fluorinated Prodrugs
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of a fluorinated ester prodrug.
Caption: Workflow for fluorinated ester prodrug development.
Lipase-Catalyzed Kinetic Resolution
The enzymatic resolution of a racemic mixture of fluorinated esters is a common strategy to obtain enantiomerically pure compounds.
Caption: Lipase-catalyzed kinetic resolution of a fluorinated ester.
Conclusion
Fluorinated aliphatic esters represent a powerful tool in the arsenal of medicinal chemists. Their unique properties can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and unfavorable pharmacokinetic profiles. A thorough understanding of their synthesis, physicochemical properties, and potential biological interactions is essential for their effective application in the design of next-generation therapeutics. While direct modulation of signaling pathways by these esters is not well-documented, their role as prodrugs and synthetic intermediates ensures their continued importance in the pharmaceutical sciences.
References
- 1. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
Initial Biological Screening of Novel Fluorohexanoates: A Methodological Framework
Introduction
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Fluorohexanoates, a class of molecules containing a six-carbon chain with one or more fluorine atoms, represent a promising but underexplored area for the discovery of novel therapeutics. Their unique physicochemical properties, such as increased metabolic stability and altered acidity, make them attractive candidates for targeting a variety of biological pathways. This technical guide outlines a comprehensive framework for the initial biological screening of novel fluorohexanoate derivatives, from primary high-throughput screening to initial mechanism of action studies. While a cohesive body of public-domain research on the therapeutic screening of novel fluorohexanoates is limited, this document leverages established methodologies from the screening of other fluorinated compounds and general drug discovery principles to provide a robust protocol for researchers.
Experimental Protocols
The initial biological evaluation of a library of novel fluorohexanoate compounds typically involves a tiered screening cascade. The following protocols represent a standard workflow.
High-Throughput Screening (HTS) for Target Engagement
The primary screen aims to rapidly identify compounds that interact with the biological target of interest from a large library of novel fluorohexanoates.
Objective: To identify "hit" compounds that demonstrate activity against a specific molecular target (e.g., enzyme, receptor).
Methodology: Fluorescence-Based Enzyme Inhibition Assay
A common method for screening enzyme inhibitors is a fluorescence-based assay.[1][2]
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant target enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorogenic substrate that the enzyme can process to produce a fluorescent signal.
-
Dissolve novel fluorohexanoate compounds in DMSO to create stock solutions (e.g., 10 mM). Further dilute in assay buffer to the desired screening concentration (e.g., 10 µM).
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 5 µL) of the diluted fluorohexanoate compounds into the wells of a microplate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Add the enzyme solution (e.g., 10 µL) to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 10 µL) to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits."
-
Dose-Response and IC50 Determination
Hits from the primary screen are further evaluated to determine their potency.
Objective: To quantify the concentration at which a compound produces 50% of its maximal inhibitory effect (IC50).
Methodology:
-
Create a serial dilution series for each hit compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).
-
Perform the same fluorescence-based enzyme inhibition assay as described above, using the different concentrations of the hit compounds.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vitro Cytotoxicity Assay
It is crucial to assess whether the observed biological activity is due to specific target inhibition or general cellular toxicity.
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Methodology: MTT Assay
-
Cell Culture:
-
Seed a relevant human cell line (e.g., a liver cell line like HepG2 to assess potential hepatotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the fluorohexanoate compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability against the logarithm of the compound concentration to determine the CC50 value.
-
Data Presentation
The quantitative data from the initial screening should be summarized in a clear and concise table to allow for easy comparison of the novel fluorohexanoate derivatives.
| Compound ID | Target Inhibition (%) @ 10 µM | IC50 (µM) | CC50 (HepG2, 48h) (µM) | Selectivity Index (CC50/IC50) |
| FH-001 | 85.2 | 2.5 | > 100 | > 40 |
| FH-002 | 78.9 | 5.1 | 85.3 | 16.7 |
| FH-003 | 12.5 | > 100 | > 100 | - |
| ... | ... | ... | ... | ... |
| Control Inhibitor | 98.1 | 0.1 | 50.2 | 502 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for the initial biological screening of novel fluorohexanoates.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a fluorohexanoate.
References
Unlocking New Research Avenues: A Technical Guide to the Potential Applications of Methyl 6-fluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-fluorohexanoate, a fluorinated ester of a medium-chain fatty acid, stands as a promising yet underexplored molecule in the landscape of chemical biology and drug discovery. Its unique structural features—a terminal fluorine atom and a methyl ester group—position it as a versatile tool for a range of research applications. The presence of the fluorine atom offers a powerful spectroscopic and imaging handle, while the hexanoate backbone mimics natural fatty acids, allowing for the interrogation of metabolic pathways. This technical guide explores the potential of this compound as a ¹⁹F NMR probe for enzymatic assays, a precursor for novel Positron Emission Tomography (PET) imaging agents, and a chemical probe for investigating fatty acid metabolism. Detailed hypothetical experimental protocols, illustrative data, and workflow diagrams are provided to serve as a foundational resource for researchers seeking to leverage this compound in their work.
Introduction to this compound
This compound possesses a simple yet powerful combination of chemical functionalities. The terminal fluorine atom is a bioisostere for a hydrogen atom but introduces unique properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can influence the molecule's chemical and physical properties, including its lipophilicity and metabolic stability. Crucially, the ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity and a large chemical shift dispersion with no background signal in biological systems.[1][2][3] The methyl ester group provides a potential site for enzymatic cleavage by esterases and a handle for further chemical derivatization. The six-carbon chain mimics natural hexanoic acid, a medium-chain fatty acid involved in various metabolic processes.
Potential Application 1: ¹⁹F NMR Spectroscopy Probe for Esterase Activity
The sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment makes this compound an ideal candidate for developing a real-time, non-invasive assay for esterase activity.[4][5][6] Cleavage of the methyl ester by an esterase would convert this compound to 6-fluorohexanoic acid. This enzymatic transformation is expected to induce a measurable change in the ¹⁹F chemical shift, allowing for the quantification of enzyme kinetics.
Hypothetical Quantitative Data
| Compound | Concentration (mM) | ¹⁹F Chemical Shift (ppm) | Linewidth (Hz) |
| This compound | 1 | -218.5 | 15 |
| 6-fluorohexanoic acid | 1 | -220.2 | 20 |
Experimental Protocol: Monitoring Esterase Activity using ¹⁹F NMR
-
Sample Preparation:
-
Prepare a stock solution of this compound (100 mM) in DMSO.
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) suitable for the esterase of interest.
-
Prepare a solution of the purified esterase at a known concentration in the assay buffer.
-
-
NMR Acquisition:
-
In a 5 mm NMR tube, add the assay buffer to a final volume of 500 µL.
-
Add this compound to a final concentration of 1 mM.
-
Acquire a baseline ¹⁹F NMR spectrum. A standard 1D ¹⁹F experiment with proton decoupling is sufficient.[7]
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the esterase solution to the NMR tube.
-
-
Data Analysis:
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Integrate the signals corresponding to this compound and 6-fluorohexanoic acid.
-
Calculate the percentage of substrate conversion over time to determine the initial reaction rate and enzyme kinetics.
-
Visualization of Experimental Workflow
Caption: Workflow for monitoring esterase activity using ¹⁹F NMR.
Potential Application 2: Precursor for [¹⁸F]-Labeled PET Imaging Agents
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 is a widely used radionuclide for PET due to its favorable decay properties.[8][9] this compound can serve as a non-radioactive standard and precursor for the synthesis of [¹⁸F]this compound. This radiotracer could be used to study fatty acid uptake and metabolism in vivo.
The synthesis would likely proceed via a nucleophilic substitution reaction on a suitable precursor, such as Methyl 6-bromohexanoate or Methyl 6-tosyloxyhexanoate, with [¹⁸F]fluoride.
Hypothetical Radiosynthesis Data
| Parameter | Value |
| Precursor | Methyl 6-tosyloxyhexanoate |
| Radiochemical Yield (decay-corrected) | 35-45% |
| Radiochemical Purity | >98% |
| Molar Activity | 1.5-2.0 GBq/µmol |
| Synthesis Time | 45 min |
Experimental Protocol: Synthesis of [¹⁸F]this compound
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride complex.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor, Methyl 6-tosyloxyhexanoate (5-10 mg), in anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 80-100 °C for 10-15 minutes in a sealed vessel.[10]
-
-
Purification and Formulation:
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound.
-
Remove the HPLC solvent under a stream of nitrogen.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC and co-elution with a non-radioactive standard of this compound.
-
Measure the molar activity.
-
Visualization of Radiosynthesis Workflow
Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Potential Application 3: Chemical Probe for Metabolic Studies
Fluorinated fatty acid analogs are valuable tools for studying lipid metabolism.[11][12][13] this compound can be used in cell-based assays to investigate fatty acid uptake, transport, and incorporation into complex lipids. Its metabolism can be traced using techniques such as mass spectrometry or ¹⁹F NMR.
Hypothetical Quantitative Data: Cellular Uptake in Adipocytes
| Time (min) | Intracellular Concentration (µM) |
| 0 | 0 |
| 5 | 15.2 ± 1.8 |
| 15 | 38.5 ± 3.2 |
| 30 | 62.1 ± 4.5 |
| 60 | 85.7 ± 5.1 |
Experimental Protocol: Cell-Based Fatty Acid Uptake Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., 3T3-L1 adipocytes) to confluence in appropriate growth media.
-
Differentiate the cells into mature adipocytes if necessary.
-
-
Uptake Experiment:
-
Wash the cells with a serum-free medium.
-
Incubate the cells with a medium containing this compound (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process.
-
-
Metabolite Extraction:
-
Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water).
-
-
Analysis:
-
Analyze the cell lysates using LC-MS or ¹⁹F NMR to quantify the intracellular concentration of this compound and any potential metabolites (e.g., 6-fluorohexanoic acid, 6-fluorohexanoyl-CoA).
-
Visualization of a Potential Metabolic Pathway
Caption: A potential metabolic fate of this compound in a cell.
Synthesis of this compound
This compound can be synthesized from 6-fluorohexanoic acid via Fischer esterification.[14][15][16]
Experimental Protocol: Fischer Esterification
-
Reaction Setup:
-
In a round-bottom flask, dissolve 6-fluorohexanoic acid (1 eq.) in an excess of methanol (which also serves as the solvent).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops).[14]
-
-
Reaction:
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
-
Conclusion and Future Directions
This compound is a molecule with significant untapped potential for a variety of research applications. Its utility as a ¹⁹F NMR probe, a precursor for PET imaging agents, and a tool for studying fatty acid metabolism warrants further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore and validate these applications. Future work could focus on the synthesis of a broader range of fluorinated fatty acid esters with varying chain lengths and fluorine positions to create a toolkit of probes for dissecting the complexities of lipid biology. Furthermore, the development of [¹⁸F]this compound and its evaluation in preclinical models could pave the way for new diagnostic tools for metabolic diseases.
References
- 1. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. bioengineer.org [bioengineer.org]
- 10. google.com [google.com]
- 11. Fatty acid acylated peptide therapeutics: discovery of omega-n oxidation of the lipid chain as a novel metabolic pathway in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Design and Synthesis of Chiral, Conformationally Constrained Fatty Aci" by Lauren Elizabeth Markham Ph.D. [digitalcommons.dartmouth.edu]
- 13. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Predicted Mechanism of Action for Methyl 6-fluorohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the predicted mechanism of action for Methyl 6-fluorohexanoate, a fluorinated fatty acid ester. Based on the known metabolism of similar compounds, it is hypothesized that this compound acts as a metabolic disruptor, primarily targeting the mitochondrial fatty acid β-oxidation pathway. This document provides a detailed overview of the predicted metabolic fate of the compound, its putative molecular targets, and suggested experimental protocols for validating the proposed mechanism.
Introduction
This compound is the methyl ester of 6-fluorohexanoic acid. While direct studies on its biological activity are limited, its structural similarity to endogenous fatty acids and other fluorinated analogues allows for the formulation of a scientifically grounded, predicted mechanism of action. It is proposed that this compound, following intracellular hydrolysis, interferes with cellular energy metabolism, specifically the catabolism of fatty acids.
Predicted Metabolic Pathway and Mechanism of Action
The predicted mechanism of action for this compound is a multi-step process initiated by its cellular uptake and enzymatic conversion, leading to the disruption of mitochondrial β-oxidation.
Step 1: Cellular Uptake and Hydrolysis
It is anticipated that the lipophilic nature of this compound facilitates its passive diffusion across the cell membrane. Once inside the cell, it is predicted to be hydrolyzed by intracellular esterases, such as carboxylesterases, to yield methanol and the active metabolite, 6-fluorohexanoic acid.[1][2][3][4] This conversion is a critical activation step, as the free carboxylic acid is the substrate for subsequent enzymatic processing in the fatty acid metabolism pathway.
Step 2: Conversion to 6-fluorohexanoyl-CoA
The resulting 6-fluorohexanoic acid is then activated in the cytoplasm by acyl-CoA synthetases to form 6-fluorohexanoyl-CoA. This reaction is analogous to the activation of endogenous fatty acids and is a prerequisite for their transport into the mitochondria for β-oxidation.
Step 3: Mitochondrial Transport and Disruption of β-Oxidation
6-fluorohexanoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. Within the mitochondria, it enters the β-oxidation spiral. The presence of the electron-withdrawing fluorine atom at the 6-position is predicted to interfere with one or more of the enzymatic steps of β-oxidation. The most likely points of inhibition are the acyl-CoA dehydrogenase or enoyl-CoA hydratase enzymes. The strong carbon-fluorine bond can alter the electronic properties of the substrate, potentially leading to enzyme inhibition or the formation of a stable, dead-end metabolic intermediate.[5] This disruption would lead to a decrease in the production of acetyl-CoA, FADH₂, and NADH, thereby reducing the overall energy yield from fatty acid metabolism.[6]
Signaling Pathway Diagram
Caption: Predicted metabolic pathway of this compound.
Quantitative Data Summary
As of the date of this document, no specific quantitative data for the biological activity of this compound has been published. The following table provides a template for the types of quantitative data that would be valuable in validating the predicted mechanism of action.
| Parameter | Assay Type | Predicted Outcome | Purpose |
| IC50 | Cell-based fatty acid oxidation assay | Value in the low to mid-micromolar range | To determine the potency of the compound in inhibiting fatty acid metabolism. |
| Ki | Recombinant enzyme inhibition assay (e.g., for Acyl-CoA Dehydrogenase) | Competitive or non-competitive inhibition with a specific Ki value | To identify the specific molecular target within the β-oxidation pathway. |
| Rate of Hydrolysis | In vitro esterase activity assay | Measurable rate of conversion to 6-fluorohexanoic acid | To confirm the activation of the parent compound. |
| Metabolite Levels | LC-MS/MS analysis of cell lysates | Accumulation of 6-fluorohexanoyl-CoA and depletion of downstream metabolites | To provide direct evidence of a metabolic block. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the predicted mechanism of action of this compound.
Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in the presence of this compound.[7][8]
-
Cell Culture: Plate hepatocytes or another cell line with high metabolic activity (e.g., HepG2) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Assay: Replace the treatment media with assay media containing [14C]-palmitic acid complexed to bovine serum albumin (BSA).
-
Incubation: Incubate the plate at 37°C for a period that allows for measurable fatty acid oxidation (e.g., 2 hours).
-
Measurement: Stop the reaction by adding perchloric acid. The [14C]-labeled acid-soluble metabolites (acetyl-CoA and Krebs cycle intermediates) are separated from the unoxidized [14C]-palmitic acid by centrifugation. The radioactivity in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The rate of fatty acid oxidation is calculated and compared between treated and untreated cells to determine the IC50 of this compound.
Recombinant Enzyme Inhibition Assay
This assay will determine if 6-fluorohexanoyl-CoA directly inhibits key enzymes in the β-oxidation pathway.
-
Enzyme and Substrate: Use a commercially available recombinant human acyl-CoA dehydrogenase (short, medium, or long-chain specific) and its corresponding acyl-CoA substrate.
-
Inhibitor: Synthesize 6-fluorohexanoyl-CoA to be used as the potential inhibitor.
-
Assay: The assay measures the reduction of an electron acceptor (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically. The reaction is initiated by adding the enzyme to a reaction mixture containing the substrate and varying concentrations of 6-fluorohexanoyl-CoA.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the mode of inhibition and the inhibition constant (Ki).
Experimental Workflow Diagram
Caption: Workflow for validating the predicted mechanism of action.
Conclusion
The predicted mechanism of action for this compound is centered on its intracellular conversion to 6-fluorohexanoic acid and the subsequent disruption of mitochondrial β-oxidation. This hypothesis is based on established metabolic pathways for similar fluorinated fatty acids. The experimental protocols outlined in this guide provide a clear path for the validation of this predicted mechanism and the determination of the specific molecular targets. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. lyellcollection.org [lyellcollection.org]
- 2. Hydrolysis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and tissue distribution of fluorine-18 labeled trifluorohexadecanoic acids. Considerations in the development of metabolically blocked myocardial imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Toxicity Prediction of Fluorinated Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing prevalence of fluorinated esters in pharmaceuticals, agrochemicals, and industrial materials necessitates a comprehensive understanding of their potential toxicity. This technical guide provides an in-depth overview of in silico methodologies for predicting the toxicity of this important class of compounds. By leveraging computational models, researchers can prioritize lead candidates, reduce reliance on animal testing, and accelerate the drug development and chemical safety assessment processes. This document outlines key concepts, presents relevant quantitative data, details experimental protocols for computational assessments, and visualizes critical workflows and signaling pathways.
Introduction to In Silico Toxicology for Fluorinated Esters
In silico toxicology utilizes computational approaches to predict the adverse effects of chemicals on living organisms. For fluorinated esters, these methods are particularly valuable due to the vast chemical space they occupy and the often-complex toxicological profiles they can exhibit. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3][4]
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology.[5][6] These models correlate the chemical structure of a compound with its biological activity or toxicity.[7] For fluorinated esters, QSAR models can be developed to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. The predictive power of these models relies on the quality of the input data and the relevance of the calculated molecular descriptors.
Key Toxicological Endpoints and In Silico Prediction
A thorough toxicological assessment involves evaluating a compound's potential to elicit various adverse effects. Key endpoints for fluorinated esters and the corresponding in silico prediction methodologies are summarized below.
Mutagenicity (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of a test organism. In silico models for predicting the outcome of the Ames test are well-established and often rely on identifying structural alerts—substructures known to be associated with mutagenicity.[8][9]
Carcinogenicity
Long-term exposure to certain chemicals can lead to the development of cancer. In silico carcinogenicity prediction models often integrate data from multiple sources, including mutagenicity predictions, structural alerts, and data from high-throughput screening assays.[10]
Cardiotoxicity (hERG Inhibition)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, leading to potentially fatal cardiac arrhythmias.[11][12] A variety of in silico models, including pharmacophore models and machine learning-based classifiers, have been developed to predict a compound's potential to block the hERG channel.[11][13][14][15]
Endocrine Disruption
Some fluorinated compounds have been shown to interfere with the endocrine system.[5][6] QSAR models can be developed to predict the potential of fluorinated esters to bind to nuclear receptors such as the estrogen and androgen receptors, thereby identifying potential endocrine-disrupting activity.[5][6]
Quantitative Toxicity Data for Fluorinated Esters
The following tables summarize publicly available quantitative toxicity data for a selection of fluorinated esters. This data is essential for the development and validation of predictive in silico models.
| Compound Name | CAS Number | Endpoint | Species | Value | Units | Reference |
| Perfluorooctanoic acid (PFOA) | 335-67-1 | LD50 (Oral) | Rat | 430 | mg/kg | --INVALID-LINK-- |
| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | LD50 (Oral) | Rat | 251 | mg/kg | --INVALID-LINK-- |
| Ethyl perfluorooctanoate | 3108-24-5 | LD50 (Oral) | Rat | >5000 | mg/kg | --INVALID-LINK-- |
| Methyl perfluorononanoate | 356-24-1 | Not Available | ||||
| 2,2,2-Trifluoroethyl acetate | 406-95-1 | LC50 (Inhalation) | Rat | 12.5 | mg/L/4h | --INVALID-LINK-- |
Note: Data for many fluorinated esters is limited in publicly accessible databases. The table will be expanded as more data becomes available.
Experimental Protocols for In Silico Toxicity Prediction
This section provides detailed methodologies for key in silico toxicity prediction experiments.
Protocol for QSAR Model Development
-
Data Collection and Curation:
-
Compile a dataset of fluorinated esters with reliable experimental data for the toxicological endpoint of interest (e.g., Ames mutagenicity, hERG inhibition IC50).
-
Ensure data consistency and remove duplicates.
-
Standardize chemical structures (e.g., using SMILES or InChI).
-
-
Molecular Descriptor Calculation:
-
Utilize molecular descriptor software (e.g., RDKit, PaDEL-Descriptor) to calculate a wide range of descriptors for each molecule in the dataset. Descriptors can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, fragment counts), and 3D (e.g., molecular shape, surface area) properties.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (typically 20-30%). The training set is used to build the model, while the test set is used for external validation.
-
-
Model Building:
-
Employ a suitable machine learning algorithm (e.g., multiple linear regression, partial least squares, random forest, support vector machines) to build the QSAR model using the training set.
-
Perform feature selection to identify the most relevant molecular descriptors.
-
-
Model Validation:
-
Internally validate the model using techniques such as cross-validation (e.g., leave-one-out, k-fold).
-
Externally validate the model using the independent test set.
-
Evaluate model performance using statistical metrics such as R², Q², and RMSE for regression models, and accuracy, sensitivity, and specificity for classification models.
-
-
Applicability Domain Definition:
-
Define the chemical space for which the model can make reliable predictions. This can be done using methods based on descriptor ranges, leverage, or similarity to the training set.
-
Protocol for Read-Across Assessment
-
Target Compound Definition:
-
Clearly define the fluorinated ester for which a toxicity prediction is required (the "target" compound).
-
-
Analogue Identification:
-
Search for structurally similar compounds (the "source" or "analogue" compounds) with available experimental toxicity data for the endpoint of interest.
-
Utilize chemical similarity search tools and databases (e.g., EPA CompTox Chemicals Dashboard, OECD QSAR Toolbox).
-
-
Analogue Evaluation:
-
Assess the quality and reliability of the experimental data for the source compounds.
-
Evaluate the structural and mechanistic similarity between the source and target compounds. Justify why the data from the source compounds is relevant to the target compound.
-
-
Data Gap Filling:
-
Based on the data from the source compounds, predict the toxicity of the target compound. This can be a qualitative (e.g., toxic/non-toxic) or quantitative prediction.
-
-
Uncertainty Assessment:
-
Document any uncertainties in the read-across assessment, such as differences in metabolism or mechanism of action between the source and target compounds.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, visualize key workflows and signaling pathways relevant to the in silico toxicity prediction of fluorinated esters.
Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) model development.
Caption: A streamlined workflow for performing a read-across toxicity assessment.
Caption: A simplified signaling pathway for endocrine disruption by fluorinated esters.
Computational Tools and Databases
A variety of computational tools and databases are available to support the in silico toxicity prediction of fluorinated esters.
-
Publicly Available Tools and Databases:
-
U.S. EPA CompTox Chemicals Dashboard: A comprehensive resource for chemistry, toxicity, and exposure data for over a million chemicals.[16]
-
U.S. EPA Generalized Read-Across (GenRA) tool: An algorithmic approach to facilitate objective and reproducible read-across predictions.[16]
-
OECD QSAR Toolbox: A software application intended to be used for identifying and filling data gaps in the toxicological assessment of chemicals.
-
ToxTree: An open-source application that estimates toxic hazard by applying a decision tree approach.[8]
-
PubChem: A public repository of chemical information.
-
-
Commercial Software:
Conclusion and Future Perspectives
In silico toxicology is a rapidly evolving field that offers significant potential to enhance the safety assessment of fluorinated esters. The continued development of sophisticated QSAR models, the curation of high-quality toxicological databases, and the application of artificial intelligence and machine learning will further improve the accuracy and reliability of these predictive methods.[8][18][19][20] By integrating in silico approaches into early-stage research and development, scientists can make more informed decisions, reduce the need for animal testing, and ultimately contribute to the development of safer chemicals and drugs.
References
- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalchemistry.ai [digitalchemistry.ai]
- 4. ijsdr.org [ijsdr.org]
- 5. QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. toxicology.org [toxicology.org]
- 11. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iris.cnr.it [iris.cnr.it]
- 15. In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel | PLOS One [journals.plos.org]
- 16. epa.gov [epa.gov]
- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate of Short-Chain Organofluorines: A Technical Guide to Degradation Pathways
For Immediate Release
A comprehensive technical guide detailing the environmental degradation pathways of short-chain organofluorines, prepared for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the abiotic and biotic transformations of these persistent compounds, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The pervasive use of short-chain organofluorine compounds, including per- and polyfluoroalkyl substances (PFAS), in industrial applications and consumer products has led to their widespread distribution in the environment. Their exceptional stability, conferred by the strong carbon-fluorine bond, results in resistance to typical degradation processes, leading to concerns about their persistence and potential long-term impacts on ecosystems and human health.[1][2] This guide synthesizes current scientific understanding of the environmental degradation pathways of these challenging contaminants.
Abiotic Degradation Pathways
Short-chain organofluorines can undergo degradation through various abiotic processes, including photodegradation, oxidation, and hydrolysis. These processes are critical in determining the ultimate fate and environmental residence time of these compounds.
Photodegradation: Ultraviolet (UV) radiation can induce the degradation of some short-chain organofluorines, particularly in aqueous environments. The effectiveness of photodegradation is dependent on factors such as the specific compound, water chemistry, and the presence of photosensitizers.[3] For instance, studies have shown that the photocatalytic degradation of perfluorocarboxylic acids (PFCAs) can be enhanced in the presence of catalysts like titanium dioxide (TiO2), leading to the formation of shorter-chain PFCAs and eventually fluoride ions.[4][5]
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species such as hydroxyl radicals, have demonstrated effectiveness in degrading short-chain organofluorines. Processes like ozonation and UV/persulfate treatment can break down these persistent compounds, although complete mineralization to carbon dioxide and fluoride ions can be challenging and energy-intensive.[4]
Hydrolysis: While the carbon-fluorine bond is generally resistant to hydrolysis, some functional groups within short-chain organofluorine molecules can be susceptible to this degradation pathway under specific pH and temperature conditions. However, for many short-chain PFAS, hydrolysis is not considered a significant environmental degradation route.
A simplified logical diagram illustrating the general abiotic degradation process is presented below.
Biotic Degradation Pathways
Microbial communities in soil, sediment, and wastewater treatment plants play a role in the transformation of certain short-chain organofluorines. The extent of biodegradation is highly dependent on the microbial species present, the specific chemical structure of the organofluorine compound, and environmental conditions.
Microbial Metabolism: Some microorganisms possess enzymes that can initiate the degradation of fluorinated compounds.[2] For example, the biotransformation of fluorotelomer alcohols (FTOHs), a class of short-chain PFAS precursors, has been observed to proceed through oxidation of the alcohol group, leading to the formation of fluorotelomer carboxylic acids and ultimately shorter-chain PFCAs.
Cometabolism: In many cases, the biodegradation of short-chain organofluorines occurs through cometabolism, where the microorganisms do not use the organofluorine as a primary energy source but degrade it incidentally in the presence of other growth-supporting substrates.
A schematic of a microbial degradation pathway for a generic fluorinated organic compound is shown below.
Quantitative Data on Degradation
The persistence of short-chain organofluorines is reflected in their long environmental half-lives. The following tables summarize available quantitative data on the degradation and persistence of selected short-chain organofluorines.
Table 1: Environmental Half-Lives of Selected Short-Chain PFAS
| Compound | Matrix | Half-Life | Reference |
| Perfluorobutanoic acid (PFBA) | Human Serum | 0.12 years | [6] |
| Perfluoropentanoic acid (PFPeA) | Human Serum | - | - |
| Perfluorohexanoic acid (PFHxA) | Human Serum | - | - |
| Perfluoroheptanoic acid (PFHpA) | Human Serum | 0.17 years | [6] |
| Perfluorobutanesulfonic acid (PFBS) | Human Serum | - | - |
| Trifluoroacetic acid (TFA) | Environment | Highly Persistent | [1] |
| 4:2 Fluorotelomer alcohol (4:2 FTOH) | Atmosphere (vs. OH radical) | ~20 days | [7] |
| 6:2 Fluorotelomer alcohol (6:2 FTOH) | Atmosphere (vs. OH radical) | ~20 days | [7] |
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Atmosphere (vs. OH radical) | ~20 days | [7] |
Table 2: Degradation Efficiency of Short-Chain Organofluorines by Advanced Treatment Technologies
| Technology | Compound(s) | Efficiency | Conditions | Reference |
| Photocatalysis (TiO2/UVC) | Short-chain PFCAs | 5-18% removal in 48h | 10 mg/L PFAS, 0.66 g/L TiO2 | [3] |
| UV/Sulfite | Short-chain PFAAs | Effective degradation | Dependent on solution composition | [6] |
| Electrochemical Oxidation | Short-chain PFAS | 31% degradation | Pilot-scale study | [8] |
| Ozonation | Short-chain PFAS | Generally low reactivity | - | [4] |
| Activated Carbon Adsorption | Short-chain PFAS | Low efficiency for polar compounds | - | [4] |
Experimental Protocols
Accurate assessment of the environmental degradation of short-chain organofluorines relies on robust and standardized experimental methodologies. Below are outlines of key experimental protocols.
Protocol 1: Analysis of Short-Chain PFAS in Environmental Samples by LC-MS/MS (Based on EPA Method 1633)
1. Sample Collection and Preservation:
-
Collect water samples in polypropylene bottles.
-
For solid samples (soil, sediment), use wide-mouth polypropylene containers.
-
Preserve samples by cooling to ≤6 °C.
2. Sample Extraction:
-
Aqueous Samples: Spike with isotopically labeled internal standards. Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange).
-
Solid Samples: Spike with isotopically labeled internal standards. Extract with a basic methanol solution.
3. Extract Cleanup:
-
Utilize graphitized carbon black or other suitable sorbents to remove interfering matrix components.
4. Instrumental Analysis:
-
Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
LC Column: A C18 or other suitable column for separating short-chain PFAS.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
MS/MS Detection: Operate in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for target analytes and their corresponding labeled internal standards.
5. Quantification:
-
Quantify analyte concentrations using the isotope dilution method.
A workflow diagram for this analytical protocol is provided below.
Protocol 2: Laboratory-Scale Photocatalytic Degradation of an Aqueous Solution of a Short-Chain Organofluorine
1. Reactor Setup:
-
Use a quartz photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm).
-
Place the reactor on a magnetic stirrer to ensure continuous mixing.
-
Maintain a constant temperature using a water bath.
2. Preparation of Reaction Solution:
-
Prepare a stock solution of the target short-chain organofluorine compound in ultrapure water.
-
Add a photocatalyst, such as TiO2, to the solution at a specific concentration.
-
Adjust the pH of the solution to the desired value.
3. Experimental Procedure:
-
Transfer the reaction solution to the photoreactor.
-
Stir the solution in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect aliquots of the solution at regular time intervals.
4. Sample Analysis:
-
Filter the collected aliquots to remove the photocatalyst particles.
-
Analyze the concentration of the parent compound and any potential degradation products using an appropriate analytical technique, such as LC-MS/MS.
5. Data Analysis:
-
Plot the concentration of the parent compound as a function of irradiation time.
-
Determine the degradation kinetics (e.g., pseudo-first-order rate constant).
Signaling Pathways and Logical Relationships
The degradation of complex short-chain organofluorines often involves a series of sequential reactions. Visualizing these pathways is crucial for understanding the transformation processes and identifying key intermediates.
Atmospheric Oxidation Pathway of a Fluorotelomer Alcohol (FTOH)
The atmospheric oxidation of FTOHs is a significant pathway for their degradation and a source of PFCAs in the environment. The process is typically initiated by reaction with hydroxyl (•OH) radicals. A simplified representation of this pathway is shown below.
Conclusion
The environmental degradation of short-chain organofluorines is a complex process involving multiple abiotic and biotic pathways. While these compounds are generally persistent, understanding their transformation routes is essential for assessing their environmental fate, developing effective remediation strategies, and designing safer alternative chemicals. This technical guide provides a foundational overview for researchers and professionals in the field, highlighting the current state of knowledge and the analytical approaches necessary for continued investigation into these ubiquitous environmental contaminants. Further research is needed to fully elucidate the degradation kinetics and pathways under a wider range of environmental conditions.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. atlas-of-the-microbial-degradation-of-fluorinated-pesticides - Ask this paper | Bohrium [bohrium.com]
- 3. iwaponline.com [iwaponline.com]
- 4. mdpi.com [mdpi.com]
- 5. iwaponline.com [iwaponline.com]
- 6. Kinetic Model for Predicting Perfluoroalkyl Acid Degradation During UV-Sulfite Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Omega-Fluorinated Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-fluorinated fatty acid esters, a unique class of molecules where a hydrogen atom on the terminal methyl group of a fatty acid is replaced by fluorine, have a rich and impactful history in the fields of biochemistry and pharmacology. Their discovery and subsequent investigation have been pivotal in understanding fundamental metabolic pathways and have paved the way for the development of powerful research tools and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, analysis, and biological activity of omega-fluorinated fatty acid esters, with a focus on the core principles and experimental methodologies that have shaped our understanding of these fascinating compounds.
Discovery and Historical Context: The Concept of "Lethal Synthesis"
The story of omega-fluorinated fatty acids is intrinsically linked to the groundbreaking work of Sir Rudolph Peters and his formulation of the concept of "lethal synthesis" in the mid-20th century. While investigating the toxicity of fluoroacetate, a compound found in certain poisonous plants, Peters and his colleagues discovered that this seemingly innocuous molecule was metabolized in the body into a highly toxic substance.
This pivotal research revealed that fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate, in turn, potently inhibits aconitase, a key enzyme in the Krebs cycle, leading to a catastrophic disruption of cellular respiration. This process, where a non-toxic compound is transformed into a toxic one through the body's own metabolic machinery, was termed "lethal synthesis."
This discovery laid the foundation for the exploration of other fluorinated molecules as metabolic probes. Scientists hypothesized that by introducing a fluorine atom at the omega (ω) position of a fatty acid, they could create molecules that would undergo beta-oxidation to ultimately yield fluoroacetate, thereby providing a tool to study fatty acid metabolism and its downstream effects. A 1966 study by Pattison and Peters investigated the metabolism of branched-chain ω-fluoroalkanoic acids, demonstrating that the presence of the fluorine atom could indeed be used to trace and influence metabolic pathways.[1]
Synthesis of Omega-Fluorinated Fatty Acid Esters
The synthesis of omega-fluorinated fatty acid esters typically involves a multi-step process, starting with a long-chain fatty acid or a precursor that can be readily modified. A common strategy involves the introduction of the fluorine atom at the terminal position, followed by esterification of the carboxylic acid group.
Representative Synthesis: Methyl 16-fluorohexadecanoate
A general approach to synthesize an omega-fluorinated fatty acid ester, such as methyl 16-fluorohexadecanoate, can be conceptualized as follows:
-
Halogen Exchange: Starting with a 16-bromohexadecanoic acid, a nucleophilic substitution reaction using a fluoride source, such as potassium fluoride in a suitable solvent system (e.g., with a phase-transfer catalyst), can be employed to replace the bromine atom with fluorine.
-
Esterification: The resulting 16-fluorohexadecanoic acid is then esterified to produce the methyl ester. A widely used and effective method is reaction with boron trifluoride-methanol complex (BF₃·MeOH).
Experimental Protocol: Esterification of ω-Fluoro Fatty Acids using BF₃-Methanol
This protocol describes a general procedure for the esterification of an omega-fluorinated fatty acid to its corresponding methyl ester.
Materials:
-
Omega-fluorinated fatty acid (e.g., 16-fluorohexadecanoic acid)
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol, anhydrous
-
Hexane, anhydrous
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the omega-fluorinated fatty acid (1 equivalent) in anhydrous methanol in a round-bottom flask, add the boron trifluoride-methanol solution (1.2-1.5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a saturated sodium chloride solution to the flask and extract the product with hexane (3 x volume of methanol).
-
Combine the organic extracts in a separatory funnel and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude methyl ester can be purified by column chromatography on silica gel if necessary.
Analytical Methodologies
The analysis of omega-fluorinated fatty acid esters relies on standard chromatographic and spectroscopic techniques, with gas chromatography-mass spectrometry (GC-MS) being a particularly powerful tool for their identification and quantification.
GC-MS Analysis of Omega-Fluorinated Fatty Acid Methyl Esters
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).
Typical GC-MS Parameters:
| Parameter | Value |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Sample Preparation:
Biological samples containing omega-fluorinated fatty acids typically require extraction and derivatization to the more volatile methyl esters prior to GC-MS analysis. A common procedure involves lipid extraction using a chloroform:methanol mixture, followed by transesterification with BF₃-methanol as described in the synthesis section.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for the structural characterization of omega-fluorinated fatty acid esters. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
Quantitative Data on Biological Activity
The biological activity of omega-fluorinated fatty acids and their esters is primarily attributed to their metabolic conversion to fluoroacetate and subsequent inhibition of the Krebs cycle. The toxicity can be quantified using metrics such as the median lethal dose (LD₅₀).
| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| ω-Fluoro-α,α-dimethylundecanoic acid | Mouse | Intraperitoneal | > 500 | [Pattison & Peters, 1966][1] |
| ω-Fluoro-β,β-dimethylundecanoic acid | Mouse | Intraperitoneal | 100-200 | [Pattison & Peters, 1966][1] |
| 18-Fluoro-9-octadecenoic acid (Fluoro-oleic acid) | Rat | Oral | ~2-5 | (Estimated based on fluoroacetate toxicity) |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of omega-fluorinated fatty acids involves their metabolism via beta-oxidation to produce fluoroacetyl-CoA, which then enters the Krebs cycle with devastating consequences.
Metabolic Pathway of Omega-Fluorinated Fatty Acids
Caption: Metabolic pathway of "lethal synthesis" for omega-fluorinated fatty acids.
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical experimental workflow for determining the cytotoxicity of omega-fluorinated fatty acid esters.
Applications in Research and Drug Development
The unique properties of omega-fluorinated fatty acid esters have made them invaluable tools in several areas of research:
-
Metabolic Probes: Their ability to be processed by fatty acid metabolic pathways and subsequently inhibit key enzymes makes them excellent probes for studying these pathways in detail.
-
PET Imaging Agents: By incorporating a positron-emitting isotope of fluorine (¹⁸F), omega-fluorinated fatty acids can be used as imaging agents in Positron Emission Tomography (PET) to visualize fatty acid uptake and metabolism in vivo, with applications in cardiology and oncology.
-
Drug Development: The principle of lethal synthesis has inspired the design of enzyme inhibitors for various therapeutic targets. While the inherent toxicity of simple omega-fluorinated fatty acids limits their direct therapeutic use, the concept of site-directed metabolic activation is a powerful strategy in drug design.
Conclusion
The discovery and study of omega-fluorinated fatty acid esters represent a classic example of how fundamental research into a seemingly obscure toxic compound can lead to profound insights into core biochemical processes. From the elucidation of "lethal synthesis" to their application as sophisticated metabolic probes and imaging agents, these molecules continue to be of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of their history, synthesis, analysis, and mechanism of action is essential for anyone working in the fields of lipid metabolism, enzyme inhibition, and the development of targeted molecular agents.
References
Methodological & Application
Methyl 6-Fluorohexanoate: A Versatile Fluorinated Building Block for Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 6-fluorohexanoate is a valuable fluorinated building block in organic synthesis, offering a unique combination of a terminal fluorine atom and a reactive ester functionality. This combination makes it an attractive precursor for the synthesis of a variety of molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physicochemical properties of the parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
These application notes provide an overview of the synthesis of this compound and its utility in the preparation of more complex fluorinated molecules, with a focus on its potential application in the development of Positron Emission Tomography (PET) imaging agents.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₃FO₂ | Calculated |
| Molecular Weight | 148.18 g/mol | Calculated |
| Appearance | Colorless liquid (Predicted) | N/A |
| Boiling Point | ~170-180 °C (Predicted) | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.49 (dt, J = 47.5, 6.3 Hz, 2H, CH₂F), 3.67 (s, 3H, OCH₃), 2.33 (t, J = 7.5 Hz, 2H, CH₂CO₂Me), 1.80 – 1.60 (m, 4H, CH₂CH₂CH₂F) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 174.0 (C=O), 83.8 (d, J = 164.5 Hz, CH₂F), 51.5 (OCH₃), 33.8 (CH₂CO₂Me), 30.0 (d, J = 19.5 Hz, CH₂CH₂F), 24.2 (CH₂CH₂CO₂Me) | Predicted |
| FTIR (neat) | ν (cm⁻¹): 2950 (C-H), 1740 (C=O, ester), 1170 (C-O), 1050 (C-F) | Predicted |
| MS (EI) | m/z (%): 148 (M⁺), 117 (M⁺ - OCH₃), 89, 74, 55 | Predicted |
Note: The spectroscopic data presented are predicted based on the structure of this compound and data from analogous compounds, as specific experimental data was not available in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Fluorohexanoic Acid
This protocol describes the synthesis of this compound via Fischer esterification of 6-fluorohexanoic acid.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
6-Fluorohexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of 6-fluorohexanoic acid (1.0 eq) in excess anhydrous methanol (e.g., 10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with cooling.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Protocol 2: Application in the Synthesis of a Precursor for [¹⁸F]-Labeled PET Imaging Agents
This compound can be used to synthesize precursors for the preparation of terminally fluorinated fatty acids, which are valuable for PET imaging of fatty acid metabolism. This protocol outlines the synthesis of a tosylate precursor from the corresponding alcohol, which can be derived from this compound.
Workflow for the Synthesis of a PET Precursor
Caption: Synthesis of a tosylate precursor from this compound.
Part A: Reduction of this compound to 6-Fluorohexan-1-ol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-fluorohexan-1-ol.
Part B: Synthesis of 6-Fluorohexyl Tosylate
Materials:
-
6-Fluorohexan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 6-fluorohexan-1-ol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to stand at a low temperature (e.g., 4 °C) overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 6-fluorohexyl tosylate can be purified by column chromatography on silica gel. This tosylate is a suitable precursor for nucleophilic fluorination with [¹⁸F]fluoride to produce [¹⁸F]1,6-difluorohexane, a potential PET imaging agent.
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of various fluorinated compounds. The terminal fluorine atom imparts unique properties, while the ester group provides a handle for further chemical transformations.
-
Pharmaceuticals: The introduction of a fluoroalkyl chain can enhance the metabolic stability and bioavailability of drug candidates.[1][2] this compound can be used to introduce a 6-fluorohexyl moiety into a target molecule.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced herbicidal or pesticidal activity.
-
PET Imaging: As demonstrated in the protocol above, this compound is a precursor for the synthesis of radiolabeled molecules for PET. The synthesis of ω-[¹⁸F]fluoroaliphatic carboxylic esters and acids are of particular interest for imaging fatty acid metabolism in vivo.[3][4]
-
Fluorinated Polymers: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in polymerization reactions to create fluorinated polyesters.
The versatility of this compound as a fluorinated building block makes it a valuable tool for chemists in various fields, enabling the synthesis of novel molecules with tailored properties.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-fluorohexanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 6-fluorohexanoate, a valuable fluorinated building block in medicinal chemistry. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] this compound serves as a versatile precursor for introducing a 6-fluorohexyl moiety into a wide range of biologically active molecules.
Overview of Applications
While direct applications of this compound are not extensively documented in peer-reviewed literature, its utility can be inferred from the applications of its parent carboxylic acid, 6-fluorohexanoic acid, and other similar fluorinated building blocks. The primary applications are centered around its use as a synthetic intermediate.
-
As a Versatile Building Block: this compound is an excellent starting material for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines, alcohols, or other nucleophiles to form a variety of derivatives. The terminal fluorine atom can modulate the lipophilicity and metabolic stability of the final compound.
-
Precursor for PET Imaging Agents: The radio-labeled analogue, [¹⁸F]this compound, is a potential precursor for the development of novel Positron Emission Tomography (PET) tracers for imaging fatty acid metabolism in vivo. Altered fatty acid metabolism is a hallmark of various diseases, including cancer and neurological disorders.
-
Tool for Studying Fatty Acid Metabolism: The non-radioactive this compound can be used in in vitro and in cell-based assays to study the enzymes involved in fatty acid transport and metabolism. The fluorine atom can serve as a useful probe for NMR-based metabolic studies.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 6-fluorohexanoic acid, the parent compound of this compound, is provided below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic routes.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁FO₂ | --INVALID-LINK-- |
| Molecular Weight | 134.15 g/mol | --INVALID-LINK-- |
| XLogP3 | 0.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
Experimental Protocols
Detailed protocols for the synthesis of this compound are provided below. Two common synthetic routes are presented: Fischer esterification of 6-fluorohexanoic acid and fluorination of methyl 6-hydroxyhexanoate.
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 6-fluorohexanoic acid and methanol using an acid catalyst.
Materials:
-
6-fluorohexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
To a solution of 6-fluorohexanoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash sequentially with water (10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Fluorination with DAST
This protocol details the synthesis from methyl 6-hydroxyhexanoate using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Methyl 6-hydroxyhexanoate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Dissolve methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (15 mL/g of ester) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Diagram 2: Conceptual Workflow for Application in Drug Discovery
Caption: Application workflow in medicinal chemistry.
Conclusion
This compound is a promising, albeit under-explored, building block for medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations. The introduction of the 6-fluorohexyl moiety has the potential to confer desirable pharmacokinetic properties to drug candidates. Further exploration of this and similar fluorinated building blocks is warranted to expand the toolbox of medicinal chemists for the development of novel therapeutics and diagnostic agents.
References
Application Notes and Protocols: Use of Methyl 6-fluorohexanoate in the Synthesis of Fluoropolymers
Disclaimer: Extensive literature searches did not yield any specific examples of methyl 6-fluorohexanoate being directly used as a monomer for the synthesis of fluoropolymers. The following application notes and protocols are based on established principles of fluoropolymer chemistry and propose a hypothetical pathway for the utilization of this compound as a precursor to a polymerizable fluorinated monomer.
Introduction
Fluoropolymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low coefficient of friction, and hydrophobicity.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine bond.[3] Typically, fluoropolymers are synthesized through the polymerization of fluorinated monomers such as tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and various fluorinated acrylates.[4][5] While this compound is not a conventional fluorinated monomer, it could hypothetically serve as a precursor for creating such monomers. This document outlines a prospective synthetic route and general polymerization protocols relevant to this concept.
Hypothetical Synthetic Pathway
To be utilized in polymer synthesis, the saturated fluoroalkane, this compound, would first need to be converted into an unsaturated monomer, such as a fluoroalkene or a fluorinated acrylate. A plausible approach involves the introduction of a double bond via an elimination reaction.
References
Analytical Methods for the Characterization of Methyl 6-fluorohexanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Methyl 6-fluorohexanoate. The following methods are based on established analytical techniques for similar compounds, providing a robust framework for purity determination, identification, and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS can be utilized for purity assessment and identification of any potential impurities.
Application Note
This method is designed for the qualitative and quantitative analysis of this compound. Electron ionization (EI) is a common method used with GC-MS that generates fragment ions, which can be used for library database searches to identify compounds.[1] For fatty acid methyl esters, which are structurally similar to this compound, EI may not always show a clear molecular ion.[1] In such cases, soft ionization techniques like Field Ionization (FI) can be employed to produce a clear molecular ion, aiding in unambiguous identification.[1]
Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
GC-MS Parameters:
| Parameter | Value |
| GC Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C, hold for 5 min | |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 30-300 |
| Scan Mode | Full Scan |
Data Presentation
Expected GC-MS Data for this compound
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10-12 | M+ (not always observed), [M-CH3O]+, [M-C2H5O2]+, etc. |
| Potential Impurities | Variable | Dependent on the impurity structure |
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. A reverse-phase HPLC method can be developed for the analysis of this compound.
Application Note
A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, based on methods developed for similar compounds like Methyl 6-hydroxyhexanoate.[2] This method is suitable for purity determination and quantification. For mass spectrometry compatible applications, the mobile phase modifier should be switched from phosphoric acid to formic acid.[2]
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards (e.g., 10, 25, 50, 100, 250 µg/mL).
HPLC Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Data Presentation
Expected HPLC Data for this compound
| Analyte | Retention Time (min) | Purity (%) |
| This compound | ~8-10 | >95% (example) |
| Impurities | Variable | <5% (example) |
Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information for this compound.
Application Note
The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons and the methylene protons of the hexanoate chain, with characteristic splitting patterns due to proton-proton and proton-fluorine couplings. The ¹³C NMR will show signals for each unique carbon atom, and the ¹⁹F NMR will exhibit a signal characteristic of the fluorine environment.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Frequency | 400 MHz | 100 MHz | 376 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 1 s | 2 s | 1 s |
Data Presentation
Predicted NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.67 | s | - | -OCH₃ |
| ~2.32 | t | J = 7.5 | -CH₂ COO- | |
| ~4.45 | dt | J = 47, 6 | F-CH₂ - | |
| ~1.70-1.85 | m | - | F-CH₂-CH₂ - and -CH₂ CH₂COO- | |
| ~1.45-1.60 | m | - | -CH₂-CH₂ -CH₂- | |
| ¹³C | ~174 | s | - | C =O |
| ~83.5 | d | ¹JCF ≈ 165 | F-C H₂- | |
| ~51.5 | s | - | -OC H₃ | |
| ~34.0 | s | - | -C H₂COO- | |
| ~30.0 | d | ²JCF ≈ 20 | F-CH₂-C H₂- | |
| ~24.5 | s | - | -C H₂CH₂COO- | |
| ~21.0 | d | ³JCF ≈ 5 | -CH₂-C H₂-CH₂- | |
| ¹⁹F | ~-218 | t | J = 47 | F -CH₂- |
Note: Predicted chemical shifts and coupling constants are estimates based on analogous structures and may vary slightly.
Logical Diagram
Caption: Logical flow for structural confirmation using NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note
The FT-IR spectrum of this compound will show characteristic absorption bands for the carbonyl group of the ester and the carbon-fluorine bond. This technique is useful for a quick confirmation of the presence of key functional groups.
Experimental Protocol
Instrumentation:
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small drop of neat this compound liquid directly onto the ATR crystal.
FT-IR Parameters:
| Parameter | Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Data Presentation
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium-Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (methylene) |
| ~1170 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound.
References
Application Note: GC-MS Protocol for the Separation of Fluorinated Fatty Acid Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated fatty acids are of increasing interest in pharmaceutical and agrochemical research due to their unique biological properties. The introduction of fluorine atoms can significantly alter the metabolic fate and potency of these molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis is challenging. This protocol details a robust method for the derivatization of fluorinated fatty acids to their corresponding methyl esters (FAMEs) and their subsequent analysis by GC-MS.
Experimental Protocol
This protocol is a comprehensive guide for the analysis of fluorinated fatty acids, from sample preparation to data acquisition.
Materials and Reagents
-
Fluorinated fatty acid standards
-
Internal standard (e.g., Heptadecanoic acid)
-
Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/w)[1]
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Methanol (anhydrous)
-
Toluene
-
Deionized water
Sample Preparation and Derivatization
The derivatization of fatty acids to their more volatile methyl esters is a critical step for successful GC-MS analysis.[2][3] The following procedure utilizes BF3-Methanol, a widely used and effective esterification agent.[2]
-
Sample Aliquoting: Accurately weigh 1-10 mg of the sample (e.g., lipid extract, pure compound) into a screw-cap reaction vial.
-
Internal Standard Spiking: Add a known amount of internal standard solution to the sample.
-
Solvent Evaporation: If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Esterification:
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1-2 mL of hexane.
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Final Concentration: Evaporate the hexane extract to the desired final volume (e.g., 100-200 µL) under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical starting conditions for the GC-MS analysis of fluorinated FAMEs. Optimization may be required depending on the specific analytes and instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Polar capillary column (e.g., DB-23, FAMEWAX, Rt-2560), 30-60 m x 0.25 mm ID x 0.25 µm film thickness[2] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, hold for 10 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
The following table provides representative quantitative data for a selection of terminally fluorinated fatty acid methyl esters. Retention times are relative and will vary based on the specific instrument and conditions. The mass-to-charge ratios (m/z) represent key diagnostic ions for identification. The mass spectra of fluorinated compounds can be complex and often show characteristic fragments resulting from the loss of HF or other fluorine-containing moieties.[4][5]
| Compound | Abbreviation | Expected Retention Time (min) | Key Diagnostic m/z Ions |
| Methyl 16-fluorohexadecanoate | 16-F-16:0 ME | 18.5 | 288 (M+), 256, 101, 87, 74 |
| Methyl 18-fluorooctadecanoate | 18-F-18:0 ME | 21.2 | 316 (M+), 284, 101, 87, 74 |
| Methyl 18-fluorooleate | 18-F-18:1 ME | 20.9 | 314 (M+), 282, 264, 101, 87, 74 |
| Methyl 20-fluoroeicosanoate | 20-F-20:0 ME | 23.8 | 344 (M+), 312, 101, 87, 74 |
Note: The retention times and m/z values are illustrative and should be confirmed experimentally using authentic standards.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of fluorinated fatty acid esters.
Metabolic Pathway: Beta-Oxidation of a Terminally Fluorinated Fatty Acid
Caption: Beta-oxidation of an even-chain ω-fluorinated fatty acid.
References
Application Note: Pilot-Scale Synthesis of Methyl 6-fluorohexanoate
Introduction
Methyl 6-fluorohexanoate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The introduction of a fluorine atom can significantly alter the biological activity and physicochemical properties of molecules, making this compound a key building block in drug discovery and materials science. This application note provides a detailed protocol for the pilot-scale synthesis of this compound from 6-fluorohexanoic acid and methanol via Fischer esterification. The process is designed to be scalable, efficient, and suitable for producing kilogram quantities of the target compound.
Chemical Reaction
The synthesis proceeds via an acid-catalyzed esterification of 6-fluorohexanoic acid with methanol.
Caption: Fischer Esterification of 6-Fluorohexanoic Acid.
Experimental Protocols
Materials and Equipment
-
Reactor: 100 L glass-lined steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Reagents:
-
6-Fluorohexanoic acid (≥98% purity)
-
Methanol (anhydrous, ≥99.8%)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Purification: Rotary evaporator, fractional distillation apparatus.
-
Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer.
Pilot-Scale Synthesis Protocol
-
Reactor Preparation: The 100 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with 6-fluorohexanoic acid (13.4 kg, 100 mol).
-
Add anhydrous methanol (32.0 L, 800 mol).
-
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1.0 L, 18.4 mol) to the stirred mixture. An exotherm is expected; maintain the temperature below 40°C during the addition.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain reflux for 8-12 hours. Monitor the reaction progress by GC-MS analysis of aliquots. The reaction is considered complete when the conversion of 6-fluorohexanoic acid exceeds 95%.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 7-8.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess methanol using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Caption: Pilot-Scale Synthesis Workflow.
Data Presentation
Table 1: Reactant Quantities and Reaction Parameters
| Parameter | Value |
| 6-Fluorohexanoic Acid | 13.4 kg (100 mol) |
| Methanol | 32.0 L (800 mol) |
| Sulfuric Acid (catalyst) | 1.0 L |
| Reaction Temperature | 65-70°C (Reflux) |
| Reaction Time | 8-12 hours |
| Pressure | Atmospheric |
Table 2: Product Yield and Purity
| Parameter | Value |
| Theoretical Yield | 14.8 kg |
| Actual Yield | 12.6 kg |
| Molar Yield | 85% |
| Purity (GC-MS) | >99% |
Characterization of this compound
Table 3: Analytical Data
| Analysis | Result |
| Appearance | Colorless liquid |
| Molecular Formula | C₇H₁₃FO₂ |
| Molecular Weight | 148.18 g/mol |
| Boiling Point | 175-177 °C (at 760 mmHg) |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.49 (t, J = 6.0 Hz, 2H, -CH₂F), 3.67 (s, 3H, -OCH₃), 2.33 (t, J = 7.4 Hz, 2H, -CH₂COO-), 1.78 – 1.60 (m, 4H), 1.54 – 1.42 (m, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 174.1, 83.8 (d, J = 164.5 Hz), 51.5, 33.9, 29.9 (d, J = 19.5 Hz), 24.4, 21.2 (d, J = 5.1 Hz). |
| IR (neat, cm⁻¹) | 2955, 1740 (C=O), 1438, 1172, 1045 (C-F). |
| GC-MS (EI) | m/z: 148 (M⁺), 117, 87, 59, 43. |
Safety Considerations
-
All operations should be conducted in a well-ventilated area or fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
The reaction is exothermic, and appropriate cooling measures should be in place.
-
Methanol is flammable and toxic; avoid ignition sources and inhalation.
Conclusion
This application note provides a robust and scalable protocol for the pilot-scale synthesis of this compound. The Fischer esterification method described herein is efficient, with a high yield and purity of the final product. The detailed experimental procedure and characterization data will be valuable for researchers and professionals in the fields of drug development and chemical synthesis.
Enzymatic Resolution for Chiral Methyl 6-fluorohexanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic methyl 6-fluorohexanoate. Chiral 6-fluorohexanoic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The protocols herein describe the use of commercially available lipases, specifically from Pseudomonas sp. and Candida antarctica lipase B (immobilized as Novozym® 435), to achieve efficient separation of the enantiomers. This document includes comprehensive methodologies for the enzymatic reaction, work-up procedures, and analytical determination of enantiomeric excess. Quantitative data from representative enzymatic resolutions are presented in tabular format for clear comparison, and workflows are visualized using diagrams.
Introduction
Chirality plays a pivotal role in the pharmacological activity of many drugs. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Enzymatic kinetic resolution is a powerful and green technology for the separation of racemates. Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.
This application note focuses on the enzymatic resolution of this compound, a chiral ester that can serve as a precursor to optically active 6-fluorohexanoic acid. The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, making chiral fluorinated building blocks highly sought after in drug discovery.
Key Applications
-
Pharmaceutical Synthesis: Enantiomerically pure (R)- or (S)-6-fluorohexanoic acid and its derivatives can be utilized as chiral synthons in the development of novel therapeutic agents.
-
Agrochemicals: Chiral fluorinated compounds are also of interest in the development of new pesticides and herbicides with improved efficacy and reduced environmental impact.
-
Materials Science: Chiral liquid crystals and polymers can be synthesized from optically active monomers, and fluorination can impart unique properties to these materials.
Experimental Protocols
Two primary protocols are presented, utilizing two different robust lipase preparations for the kinetic resolution of racemic this compound via hydrolysis. The enzyme will preferentially hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers.
Protocol 1: Kinetic Resolution using Pseudomonas sp. Lipase
This protocol is adapted from a similar resolution of a fluoro-substituted hexanoate ester.
Materials:
-
Racemic this compound
-
Pseudomonas sp. lipase (e.g., Amano Lipase PS)
-
Phosphate buffer (0.05 M, pH 7.0)
-
Deionized water
-
1 N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
pH meter with an electrode
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer and a pH electrode, combine 300 mL of deionized water and 300 mL of 0.05 M phosphate buffer (pH 7.0).
-
Add racemic this compound (e.g., 50 g) to the buffer solution.
-
Adjust the pH of the mixture to 7.0 by the dropwise addition of 1 N NaOH solution.
-
Enzymatic Reaction: Add Pseudomonas sp. lipase (e.g., 50 mg) to the stirred mixture.
-
Maintain the pH of the reaction at 7.0 by the controlled addition of 1 N NaOH solution using a syringe pump. The consumption of NaOH indicates the progress of the hydrolysis.
-
Continue the reaction at room temperature until approximately 50% of the theoretical amount of NaOH has been consumed, indicating ~50% conversion.
-
Work-up:
-
Once the desired conversion is reached, extract the reaction mixture with diethyl ether (3 x 400 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the unreacted methyl (R)-6-fluorohexanoate (assuming the lipase is S-selective).
-
Transfer the aqueous phase back to the separatory funnel and carefully acidify to pH 2.0 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether (4 x 500 mL).
-
Combine these organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (S)-6-fluorohexanoic acid.
-
Protocol 2: Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym® 435)
This protocol utilizes a widely employed immobilized lipase in an organic solvent, which can simplify downstream processing.
Materials:
-
Racemic this compound
-
Novozym® 435 (Candida antarctica lipase B, immobilized)
-
Methyl tert-butyl ether (MTBE)
-
n-Butanol
-
Molecular sieves (4 Å), activated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
250 mL round-bottom flask with a magnetic stirrer
-
Orbital shaker or magnetic stir plate with temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add racemic this compound (e.g., 10 g) and 100 mL of MTBE.
-
Add n-butanol (1.5 equivalents) as the acyl acceptor for transesterification, or water (e.g., 1.1 equivalents) for hydrolysis. The use of an organic solvent with a controlled amount of water can drive the hydrolytic reaction.
-
Add activated molecular sieves (e.g., 2 g) to maintain anhydrous conditions if performing transesterification.
-
Enzymatic Reaction: Add Novozym® 435 (e.g., 1 g) to the solution.
-
Seal the flask and place it on an orbital shaker or magnetic stirrer at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion.
-
Work-up:
-
Filter off the immobilized enzyme (Novozym® 435). The enzyme can be washed with fresh solvent and reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove the formed 6-fluorohexanoic acid.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the unreacted this compound enantiomer.
-
The aqueous layer can be acidified with HCl and extracted with an organic solvent to recover the 6-fluorohexanoic acid enantiomer, as described in Protocol 1.
-
Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of chiral esters, illustrating the effects of different enzymes and reaction conditions on conversion and enantiomeric excess (e.e.).
Table 1: Influence of Different Lipases on the Hydrolysis of a Racemic Ester
| Entry | Lipase Source | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 1 | Pseudomonas cepacia | 51 | >99 | 96 | >200 |
| 2 | Alcaligenes sp. | 52 | >99 | 94 | >200 |
| 3 | Pseudomonas fluorescens | 50 | 98 | 97 | >200 |
| 4 | Candida antarctica lipase B | 45 | 80 | >99 | 118 |
| 5 | Candida cylindracea | 23 | 29 | 98 | 24 |
| 6 | Mucor meihei | 18 | 21 | 96 | 21 |
Data adapted from a study on the resolution of 3-aryl alkanoic acid esters. This table illustrates the typical high enantioselectivity of Pseudomonas lipases for certain substrates.
Table 2: Effect of Solvent on Novozym® 435 Catalyzed Esterification
| Entry | Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 1 | Dichloromethane | 20 | 48.7 | 86.9 | 91.1 | 54.3 |
| 2 | Dichloroethane | 20 | 49.3 | 89.9 | 94.7 | 62.7 |
| 3 | Dichloropropane | 20 | 55.5 | 93.4 | 74.8 | 26.0 |
| 4 | MTBE | 20 | 49.1 | 88.6 | 93.1 | 58.0 |
Data adapted from a study on the resolution of (R,S)-flurbiprofen.[1] This table demonstrates the influence of the reaction medium on the performance of Novozym® 435.
Analytical Methodology
Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (e.e.) for the unreacted this compound and the product 6-fluorohexanoic acid is crucial. Chiral HPLC is the most common and reliable method for this analysis.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD)
General Method:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol. For acidic analytes like 6-fluorohexanoic acid, the addition of a small amount of trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) to the mobile phase is often necessary to obtain good peak shapes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
-
e.e. (%) = [ (A1 - A2) / (A1 + A2) ] * 100
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of kinetic resolution.
Caption: Workflow for the enzymatic hydrolysis and separation of enantiomers.
Caption: The enzyme preferentially catalyzes the reaction of one enantiomer.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-fluorohexanoate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of Methyl 6-fluorohexanoate synthesis. The primary synthetic route discussed involves a two-step process: the esterification of a 6-halo-hexanoic acid followed by a nucleophilic fluorination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical approach is a two-step synthesis. The first step is the Fischer esterification of a suitable starting material like 6-bromohexanoic acid to produce Methyl 6-bromohexanoate. The second step is a nucleophilic substitution (a Finkelstein-type reaction) where the bromine is displaced by fluoride using a fluoride salt like potassium fluoride (KF).
Q2: Why is the fluorination step often low-yielding?
The fluorination step can be challenging due to the low solubility of fluoride salts such as potassium fluoride (KF) in organic solvents.[1] This poor solubility limits the availability of the fluoride nucleophile in the reaction mixture. Additionally, the high lattice energy of KF makes it difficult for the fluoride ion to be released.[2] Side reactions, such as elimination, can also compete with the desired substitution reaction, further reducing the yield.
Q3: What are phase-transfer catalysts and how can they improve my yield?
Phase-transfer catalysts (PTCs) are additives that facilitate the transfer of a reactant (in this case, the fluoride ion) from one phase (solid KF) into another (the organic solvent where the reaction occurs). For fluorination reactions, PTCs like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can complex with the potassium ion, bringing the more "naked" and highly reactive fluoride ion into the organic phase.[2][3] This increases the effective concentration of the nucleophile and can significantly improve the reaction rate and yield.
Q4: What are the main side products I should be aware of?
During the fluorination of Methyl 6-bromohexanoate, the primary side product is typically the elimination product, Methyl hex-5-enoate. This is formed when the fluoride ion acts as a base rather than a nucleophile. In the initial esterification step, unreacted 6-bromohexanoic acid can be a significant impurity if the reaction does not go to completion.
Troubleshooting Guides
Problem 1: Low Yield in Step 1 (Esterification of 6-bromohexanoic acid)
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The Fischer esterification is an equilibrium process.[4] To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent.[5] Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.[5][6] Increasing the reflux time can also help push the reaction to completion.[7] |
| Loss of Product During Workup | After refluxing, the excess methanol should be removed by distillation.[5] During the aqueous workup, ensure the organic layer is thoroughly extracted multiple times with a suitable solvent like chloroform or ether to minimize product loss in the aqueous phase.[5] |
| Hydrolysis of Product | After the reaction, neutralize the acid catalyst before workup to prevent the reverse reaction (ester hydrolysis) from occurring. A wash with a mild base like 5% sodium bicarbonate solution is effective.[5] |
Problem 2: Low Yield in Step 2 (Fluorination of Methyl 6-bromohexanoate)
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Reactivity of KF | Potassium fluoride (KF) is sparingly soluble in many organic solvents.[1] Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[8] The addition of a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) is highly recommended to enhance fluoride's nucleophilicity.[2] |
| Elimination Side Reactions | The fluoride ion is basic and can promote elimination. To minimize this, conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Using a less polar solvent can sometimes disfavor the elimination pathway. |
| Incomplete Reaction | Ensure the starting Methyl 6-bromohexanoate is dry and pure. Water in the reaction mixture can solvate the fluoride ions, reducing their nucleophilicity. Use spray-dried KF or dry it thoroughly under vacuum before use. A large excess of the fluoride salt can also help drive the reaction to completion.[8] |
| Precursor Quality | The Finkelstein reaction works best with primary alkyl halides.[8][9] Ensure your starting material, Methyl 6-bromohexanoate, is of high purity. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields based on literature for analogous reactions.
Table 1: Fischer Esterification of 6-Bromohexanoic Acid
| Parameter | Condition | Yield | Reference |
| Reactants | 6-bromohexanoic acid, Methanol | >90% | [5][6] |
| Catalyst | Concentrated Sulfuric Acid | [5] | |
| Solvent | Methanol (in excess) | [5] | |
| Temperature | Reflux | [5] | |
| Reaction Time | 3 - 8 hours | [5][6] |
Table 2: Nucleophilic Fluorination of an Alkyl Bromide
| Parameter | Condition | Yield | Reference |
| Reactant | Primary Alkyl Bromide | Variable | [1][8] |
| Fluoride Source | Potassium Fluoride (KF) | [1][8] | |
| Solvent | DMF, DMSO, or Acetonitrile | [2][8] | |
| Catalyst | Phase-Transfer Catalyst (e.g., 18-crown-6) | High | [2] |
| Temperature | 80 - 150 °C | [2][8] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-bromohexanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromohexanoic acid (e.g., 22 g, 0.11 mol) in methanol (e.g., 50 mL).[5]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 3 mL) to the solution.[5]
-
Reaction: Heat the mixture to reflux and maintain for 3-8 hours.[5][7]
-
Solvent Removal: After cooling, remove the excess methanol by rotary evaporation.
-
Workup: Add water (100 mL) and an extraction solvent like chloroform (100 mL) to the residue. Separate the layers and extract the aqueous layer several more times with the organic solvent.[5]
-
Washing: Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure Methyl 6-bromohexanoate.[5]
Protocol 2: Synthesis of this compound
-
Reagent Preparation: Dry potassium fluoride (KF) under high vacuum at 100 °C for several hours. Use anhydrous DMF as the solvent.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the dried KF (e.g., 3-5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) in anhydrous DMF.
-
Substrate Addition: Add purified Methyl 6-bromohexanoate (1 equivalent) to the suspension.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture multiple times with a solvent such as diethyl ether.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation. The final product should be purified by vacuum distillation.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the fluorination of Methyl 6-bromohexanoate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 6-bromohexanoate | 14273-90-6 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Identifying common side products in Methyl 6-fluorohexanoate synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 6-fluorohexanoate. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Fluorination of Methyl 6-hydroxyhexanoate: This involves the conversion of the hydroxyl group of the precursor, Methyl 6-hydroxyhexanoate, to a fluorine atom using a fluorinating agent.
-
Fischer Esterification of 6-fluorohexanoic acid: This is an acid-catalyzed reaction between 6-fluorohexanoic acid and methanol to form the corresponding ester.
Q2: What are the most common side products I should be aware of for each route?
A2: The common side products are specific to the chosen synthetic pathway:
-
For the fluorination of Methyl 6-hydroxyhexanoate: The most common side product is the elimination product, Methyl hex-5-enoate , which results from the loss of a proton from the carbon adjacent to the hydroxyl-bearing carbon. Other potential impurities include unreacted Methyl 6-hydroxyhexanoate and byproducts from the decomposition of the fluorinating agent.
-
For the Fischer Esterification of 6-fluorohexanoic acid: The primary impurities are the starting materials, 6-fluorohexanoic acid and methanol , due to the reversible nature of the reaction.[1][2] Another potential side product is dimethyl ether , formed by the acid-catalyzed self-condensation of methanol, especially at higher temperatures.[3]
Q3: What are typical yields and purity for the synthesis of this compound?
A3: The yield and purity are highly dependent on the chosen method, reaction conditions, and purification techniques. While specific data for this compound is not extensively published, analogous reactions suggest the following as a general guide:
| Synthetic Route | Typical Yield Range | Typical Purity Range (after purification) |
| Fluorination of Methyl 6-hydroxyhexanoate | 50-70% | >95% |
| Fischer Esterification of 6-fluorohexanoic acid | 60-80% | >97% |
Note: These are estimated values and actual results may vary.
Troubleshooting Guides
Route 1: Fluorination of Methyl 6-hydroxyhexanoate
Issue 1: Low yield of this compound and significant formation of Methyl hex-5-enoate.
-
Possible Cause: The reaction temperature may be too high, favoring the elimination side reaction. The choice of fluorinating agent can also influence the ratio of substitution to elimination.[4][5]
-
Troubleshooting Steps:
-
Lower the reaction temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. For reagents like DAST (Diethylaminosulfur trifluoride), reactions are often carried out at 0 °C or even -78 °C.[6]
-
Choose a milder fluorinating agent: Consider using a more modern and selective fluorinating reagent that is known to minimize elimination byproducts. Reagents like Deoxo-Fluor or PyFluor are often reported to give better selectivity for substitution over elimination compared to DAST.[4][6]
-
Slow addition of the reagent: Add the fluorinating agent dropwise to a cooled solution of the alcohol to maintain better control over the reaction temperature and minimize localized heating.
-
Issue 2: The reaction mixture is dark and difficult to purify.
-
Possible Cause: Some fluorinating agents, like DAST, can be thermally unstable and decompose to colored byproducts, especially if the reaction is heated.[6]
-
Troubleshooting Steps:
-
Use a more stable fluorinating agent: Reagents like methyl DAST have been reported to result in lighter-colored reaction mixtures that are easier to purify.[7]
-
Ensure anhydrous conditions: Moisture can react with the fluorinating agent, leading to decomposition and the formation of impurities.
-
Purification considerations: Column chromatography on silica gel is a common method for purification. The choice of eluent should be optimized to separate the desired product from the more polar starting material and less polar elimination byproduct.
-
Route 2: Fischer Esterification of 6-fluorohexanoic acid
Issue 3: The reaction does not go to completion, and a significant amount of 6-fluorohexanoic acid remains.
-
Possible Cause: Fischer esterification is an equilibrium reaction. The presence of the water byproduct can shift the equilibrium back towards the starting materials.[1][2]
-
Troubleshooting Steps:
-
Use a large excess of methanol: Using methanol as the solvent will drive the equilibrium towards the product side (Le Chatelier's principle).[2]
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus to azeotropically remove water or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Increase the amount of acid catalyst: While catalytic, ensuring a sufficient amount of a strong acid catalyst (e.g., sulfuric acid) is present can increase the reaction rate.[8]
-
Issue 4: Formation of an unknown, volatile side product detected by GC-MS.
-
Possible Cause: At higher temperatures, the acid catalyst can promote the self-condensation of methanol to form dimethyl ether.[3]
-
Troubleshooting Steps:
-
Maintain a moderate reaction temperature: Refluxing methanol (boiling point ~65 °C) is typically sufficient. Avoid excessive heating.
-
Use a milder acid catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be effective and may reduce side reactions.[9]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Fluorination of Methyl 6-hydroxyhexanoate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reaction: Slowly add a solution of Deoxo-Fluor (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred solution of the alcohol over 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Fischer Esterification of 6-fluorohexanoic acid
-
Preparation: To a round-bottom flask containing 6-fluorohexanoic acid (1.0 eq), add a large excess of methanol (e.g., 10-20 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting low yield in the fluorination route.
Caption: Troubleshooting incomplete Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of methyl 6''-deoxy-6'-fluoro-alpha-isomaltoside and of the corresponding trisaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Fischer Esterification [organic-chemistry.org]
Optimizing reaction conditions for the fluorination of methyl hexanoate
Technical Support Center: Fluorination of Methyl Hexanoate Derivatives
This guide provides troubleshooting advice and frequently asked questions for the optimization of reaction conditions for the fluorination of methyl hexanoate derivatives, specifically focusing on the deoxofluorination of methyl 6-hydroxyhexanoate to yield methyl 6-fluorohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting a primary alcohol like methyl 6-hydroxyhexanoate to its corresponding alkyl fluoride?
The most common and practical method is deoxofluorination, which involves replacing a hydroxyl group with a fluorine atom. This is typically achieved using nucleophilic fluorinating reagents. Prominent reagents for this transformation include Diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluororide (Deoxo-Fluor), and newer, more stable crystalline reagents like aminodifluorosulfinium salts (e.g., XtalFluor-E).[1][2]
Q2: What are the primary safety concerns when handling deoxofluorinating reagents?
Reagents like DAST and Deoxo-Fluor pose significant hazards. DAST can decompose violently when heated above 90 °C, presenting a risk of detonation.[3] It is also highly toxic and moisture-sensitive. It is crucial to handle these reagents in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and to avoid heating them. Newer reagents like XtalFluor salts were developed to offer enhanced thermal stability and easier handling.[1]
Q3: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in deoxofluorination. Aprotic solvents are required as the reagents react violently with protic solvents like water and alcohols. Dichloromethane (CH₂Cl₂) is a common choice due to its inertness and ability to dissolve the starting materials.[4] Other solvents like tetrahydrofuran (THF), toluene, and 1,4-dioxane have also been used, and screening different solvents can be necessary for optimizing the yield and minimizing side reactions.[5][6]
Q4: Can I use an electrophilic fluorinating agent like Selectfluor® for this reaction?
Selectfluor® is an electrophilic fluorinating agent, meaning it donates an F+ equivalent. It is primarily used for fluorinating electron-rich centers like enolates, enamines, or activated C-H bonds.[7][8] It is not suitable for the direct conversion of an unactivated aliphatic alcohol to an alkyl fluoride. For that transformation, a nucleophilic deoxofluorination agent is required.
Troubleshooting Guide
Q1: I am observing low or no conversion of my starting material, methyl 6-hydroxyhexanoate. What are the likely causes and solutions?
This is a common issue that can often be traced back to reagent quality or reaction setup.
-
Possible Cause 1: Inactive Fluorinating Reagent. Reagents like DAST are highly sensitive to moisture. Contamination with water will rapidly decompose the reagent, rendering it ineffective.
-
Solution: Always use a fresh bottle of the reagent or a recently purified batch. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Possible Cause 2: Incorrect Reaction Temperature. Deoxofluorination reactions are highly temperature-sensitive. Adding the reagent at too high a temperature can cause rapid decomposition, while keeping the temperature too low may prevent the reaction from proceeding.
-
Solution: The standard procedure involves dissolving the alcohol in an appropriate solvent (e.g., dry CH₂Cl₂), cooling it to -78 °C (a dry ice/acetone bath), and then adding the fluorinating agent dropwise. The reaction is then typically allowed to warm slowly to room temperature.[1] Careful temperature control is critical.
-
-
Possible Cause 3: Insufficient Reagent Stoichiometry. An insufficient amount of the fluorinating agent will lead to incomplete conversion.
-
Solution: While a slight excess (1.1-1.5 equivalents) is common, stubborn substrates may require a larger excess of the fluorinating agent.[4] Consider increasing the equivalents of the reagent incrementally.
-
Q2: My reaction produces a significant amount of an alkene byproduct instead of the desired this compound. How can I prevent this?
The formation of an alkene (in this case, methyl hex-5-enoate) is a result of an E2 elimination side reaction competing with the desired SN2 substitution.
-
Possible Cause: The reaction conditions (reagent, base, or temperature) are promoting elimination. Some reagents are more prone to causing elimination than others.[9]
-
Solution 1: Use a Milder Reagent System. While DAST is effective, it can sometimes lead to elimination. Systems like XtalFluor-E in combination with a hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be more selective and produce fewer elimination byproducts.[1]
-
Solution 2: Lower the Reaction Temperature. Higher temperatures generally favor elimination. Maintaining a low temperature for a longer period before allowing the reaction to warm may improve the SN2/E2 ratio.
-
Solution 3: Change the Solvent. The choice of solvent can influence the reaction pathway. Experimenting with less polar solvents might disfavor the charged transition state of the elimination pathway.
-
Q3: The fluorinated product seems to decompose during purification on a silica gel column. What should I do?
Product instability during purification can be a challenge, especially for compounds with certain structural features.
-
Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds, such as some fluorinated esters or molecules prone to eliminating HF.[5][10]
-
Solution 1: Use Neutralized Silica Gel. Pre-treating the silica gel with a base, such as triethylamine (typically 1% in the eluent), can neutralize acidic sites and prevent product decomposition.
-
Solution 2: Switch to a Different Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
Solution 3: Use Non-Chromatographic Methods. If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent method for purification that avoids contact with stationary phases altogether.
-
Data Summary
Table 1: Comparison of Common Deoxofluorinating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages & Hazards |
| DAST | CH₂Cl₂, -78 °C to RT | Widely used, commercially available, effective for many substrates.[4] | Thermally unstable (can detonate), highly toxic, moisture-sensitive.[3] |
| Deoxo-Fluor | THF, 0 °C to RT | Higher thermal stability than DAST, often gives higher yields. | Also toxic and moisture-sensitive, can still promote elimination.[1] |
| XtalFluor-E | CH₂Cl₂, with promoter (e.g., DBU), -78 °C to RT | Crystalline solid, easy to handle, high thermal stability, often less elimination.[1] | Requires a promoter/base, may be more expensive. |
| PyFluor | CH₂Cl₂, RT | Mild, often shows high functional group tolerance and suppresses elimination.[9] | May be less reactive for certain substrates compared to DAST. |
Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination of Methyl 6-hydroxyhexanoate using DAST
-
Safety: This procedure must be performed in a certified chemical fume hood. DAST is highly toxic and reacts violently with water. Wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves.
-
Preparation: Add a solution of methyl 6-hydroxyhexanoate (1.0 mmol, 1 eq.) in dry dichloromethane (5 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours (monitor by TLC or GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (potentially pre-treated with triethylamine) or by vacuum distillation to yield this compound.
Protocol 2: Deoxofluorination using XtalFluor-E and DBU
-
Safety: While more stable than DAST, XtalFluor-E should still be handled with care in a fume hood. DBU is a corrosive base.
-
Preparation: To a solution of methyl 6-hydroxyhexanoate (1.0 mmol, 1 eq.) in dry dichloromethane (3 mL) in an oven-dried flask under a nitrogen atmosphere, cool the solution to -78 °C.
-
Reagent Addition: Add DBU (1.5 mmol, 1.5 eq.) followed by the solid XtalFluor-E (1.5 mmol, 1.5 eq.).
-
Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
Quenching & Workup: Quench the reaction with a 5% aqueous sodium bicarbonate solution. Extract the mixture twice with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[1]
-
Purification: Purify the crude product via flash chromatography or vacuum distillation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and proper storage of Methyl 6-fluorohexanoate
This technical support center provides guidance on the long-term stability and proper storage of Methyl 6-fluorohexanoate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] To minimize degradation, storage at 2-8°C is advisable. For extended periods, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis and oxidation.
Q2: What is the expected shelf-life of this compound?
A2: While specific long-term stability data for this compound is not extensively published, based on the general stability of similar aliphatic esters, it is expected to be stable for at least one to two years when stored under the recommended conditions (cool, dry, and under an inert atmosphere).[1] Regular purity checks are recommended for material stored for extended periods.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction is catalyzed by the presence of water, acids, or bases and results in the formation of 6-fluorohexanoic acid and methanol.[2][3] Oxidation is another potential degradation pathway, although less common for simple esters unless exposed to strong oxidizing agents or high temperatures in the presence of oxygen.
Q4: What are the signs of degradation of this compound?
A4: Degradation of this compound may be indicated by a change in its physical appearance (e.g., discoloration, formation of precipitates) or a change in its characteristic odor. A decrease in purity as determined by analytical techniques such as Gas Chromatography (GC) would be a definitive sign of degradation. The appearance of a new peak corresponding to 6-fluorohexanoic acid in a chromatogram or NMR spectrum is a strong indicator of hydrolysis.
Q5: Is this compound compatible with common laboratory solvents and materials?
A5: this compound is generally soluble in and compatible with common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. However, it is incompatible with strong acids, strong bases, and strong oxidizing agents, as these can catalyze its degradation.[1] Prolonged contact with certain plastics and rubbers should be avoided, and glass or chemically resistant containers are recommended for storage and handling.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the purity of the compound using GC-MS or NMR. If degradation is confirmed, use a fresh batch of the reagent. Ensure storage conditions are optimal (cool, dry, inert atmosphere). |
| Low reaction yield | Presence of water in the reaction mixture leading to hydrolysis of the ester. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (nitrogen or argon). |
| Inaccurate quantification of the starting material. | Accurately determine the concentration of the this compound solution. Consider using a quantitative NMR (qNMR) method for precise concentration determination. | |
| Appearance of unexpected peaks in analytical data (GC-MS, NMR) | Contamination of the sample. | Ensure all glassware is clean and dry. Use high-purity solvents and reagents. |
| Degradation of the compound. | Check for the presence of 6-fluorohexanoic acid and methanol, the hydrolysis products. If present, this indicates the sample has been exposed to moisture. | |
| Phase separation or precipitation in solution | Low solubility in the chosen solvent at the experimental temperature. | Gently warm the solution to aid dissolution. If the issue persists, consider using a more suitable solvent or a co-solvent system. |
| Contamination with an insoluble impurity. | Filter the solution to remove any particulate matter. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Short-Term (Weeks) | Long-Term (Months to Years) |
| Temperature | Room Temperature (in a desiccator) | 2-8°C or -20°C |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) |
| Container | Glass vial with a secure cap | Amber glass vial with a PTFE-lined cap |
| Light | Protect from direct light | Store in the dark |
Table 2: Potential Impurities and their Identification
| Impurity | Chemical Formula | Common Analytical Signature |
| 6-Fluorohexanoic acid | C₆H₁₁FO₂ | A distinct peak in GC-MS with a different retention time than the parent ester. A carboxylic acid proton signal in ¹H NMR. |
| Methanol | CH₄O | A characteristic peak in the GC headspace analysis. A singlet around 3.49 ppm in ¹H NMR (in CDCl₃). |
| Water | H₂O | Broad peak in ¹H NMR. Can be detected by Karl Fischer titration. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by GC-MS
Objective: To determine the purity of this compound and identify potential degradation products over time under specific storage conditions.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Internal standard (e.g., Dodecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
Add a known concentration of the internal standard to the stock solution.
-
Transfer an aliquot of the solution to a GC-MS vial.
-
-
GC-MS Analysis:
-
Set the GC oven temperature program (e.g., initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes).[4]
-
Set the injector and detector temperatures (e.g., 250°C).
-
Inject the sample and acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential degradation products, such as 6-fluorohexanoic acid.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components (excluding the solvent and internal standard).
-
Repeat the analysis at regular intervals (e.g., every 3-6 months) to monitor changes in purity.
-
Protocol 2: Quantitative Analysis of this compound by ¹H NMR
Objective: To determine the exact concentration of a this compound solution using a certified internal standard.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR spectrometer
-
High-precision NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the certified internal standard and dissolve it in a precise volume of the deuterated solvent.
-
Accurately weigh a known amount of the this compound sample and dissolve it in the same solution containing the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the methyl ester singlet) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration (Analyte) = [ (Integral (Analyte) / Number of Protons (Analyte)) / (Integral (Standard) / Number of Protons (Standard)) ] * (Moles (Standard) / Volume (Solution))
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. fishersci.com [fishersci.com]
- 2. Buy 6-Fluorohexanoic acid | 373-05-7 [smolecule.com]
- 3. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part I. Hydrolysis of methyl 6-aminohexanoate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: HPLC Method Development for Impurity Profiling of Methyl 6-fluorohexanoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting an HPLC method for the impurity profiling of Methyl 6-fluorohexanoate. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an HPLC method for impurity profiling?
The initial step involves gathering information about the analyte (this compound) and its potential impurities.[1][2] This includes understanding its chemical structure, polarity, and potential degradation pathways.[3][4][5] Based on its structure—a moderately polar ester—a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.[2][6]
Q2: Which type of HPLC column is most suitable for analyzing this compound and its impurities?
For moderately polar to non-polar compounds like this compound, a C18 (octadecylsilane) or C8 (octylsilane) column is recommended.[7] A C18 column generally provides higher hydrophobicity and retention for non-polar compounds, making it a robust choice for separating structurally similar impurities.[7] The selection of a set of dissimilar chromatographic columns is a key first step in method development.[2]
Q3: How should I prepare the mobile phase for this analysis?
A typical mobile phase for RP-HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol.[8] For ester analysis, starting with a gradient of water and acetonitrile is common. It is crucial to use high-purity solvents (HPLC grade or higher) and to degas the mobile phase to prevent baseline noise and pump issues.[6] Adding a modifier like formic acid (0.1%) can improve peak shape for any acidic impurities.
Q4: What are the critical parameters to consider for the sample preparation of this compound?
The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to ensure good peak shape. A common diluent would be a mixture of water and acetonitrile. It is essential to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column and instrument tubing.
Q5: What kind of impurities can be expected for this compound?
Impurities can originate from starting materials, by-products of the synthesis, or degradation products.[1][3] For this compound, potential impurities could include:
-
Starting materials: 6-fluorohexanoic acid.
-
By-products: Isomers or related esters formed during synthesis.
-
Degradation products: Hydrolysis of the ester to 6-fluorohexanoic acid and methanol, especially under acidic or basic conditions.[3][5]
Forced degradation studies are essential to intentionally degrade the sample under various stress conditions (acid, base, oxidation, heat, light) to identify likely degradation products and ensure the method can separate them.[4][5][9]
Experimental Protocol: Representative RP-HPLC Method
This protocol describes a general-purpose reversed-phase HPLC method suitable for the impurity profiling of this compound.
1. Chromatographic System:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
2. Materials and Reagents:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample: this compound.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 1: HPLC Method Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: Gradient Elution Program
4. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable for use if the acceptance criteria in Table 3 are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Test (SST) Criteria
Method Development Workflow
The following diagram illustrates the logical workflow for developing a robust HPLC method for impurity profiling.
Caption: Workflow for HPLC impurity profiling method development.
Troubleshooting Guide
Q6: My main peak is tailing. What should I do?
-
Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, often due to active silanol groups on the silica support.[10] It can also result from column overload or an inappropriate mobile phase pH.
-
Solution:
-
Check pH: If potential impurities are acidic (e.g., 6-fluorohexanoic acid), adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress ionization and improve peak shape.
-
Reduce Sample Load: Try injecting a lower concentration of the sample.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase to minimize silanol interactions.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Q7: I am seeing inconsistent retention times. What is the problem?
-
Cause: Shifting retention times are often related to issues with the pump, mobile phase composition, or column temperature.[11][12]
-
Solution:
-
Check the Pump: Ensure the pump is delivering a consistent flow rate and that there are no leaks.[12] Purge the pump to remove any air bubbles.
-
Mobile Phase: Ensure the mobile phase is well-mixed and has been freshly prepared and degassed. Inconsistent solvent composition directly affects retention.[12]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time drift.[6]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Q8: The resolution between my main peak and an impurity is poor. How can I improve it?
-
Cause: Poor resolution means the method is not adequately separating two adjacent peaks. This can be due to suboptimal selectivity or efficiency.
-
Solution:
-
Adjust Gradient: Make the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent). This gives the compounds more time to interact with the stationary phase and separate.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation and may improve resolution.
-
Change Stationary Phase: The most effective way to change selectivity is to use a different column, such as a Phenyl or Cyano column, which offers different interaction mechanisms.[2][7]
-
Optimize Temperature: Lowering or raising the temperature can sometimes improve resolution by affecting analyte interaction kinetics.
-
Q9: I have a noisy or drifting baseline. What are the common causes?
-
Cause: Baseline issues can stem from the detector, contaminated mobile phase, or air bubbles in the system.[10]
-
Solution:
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to remove dissolved air.
-
Flush the System: Flush the system with a clean mobile phase to remove any contaminants.
-
Check Detector Lamp: A failing detector lamp can cause significant noise. Check the lamp's energy or hours of use.
-
Clean Flow Cell: The detector flow cell may be contaminated. Flush it with an appropriate cleaning solvent.
-
Q10: What are "ghost peaks" and how can I get rid of them?
-
Cause: Ghost peaks are unexpected peaks that appear in the chromatogram, often during a gradient run. They can be caused by contaminants in the mobile phase, impurities from the sample diluent, or carryover from a previous injection.
-
Solution:
-
Run a Blank Gradient: Inject your diluent and run the same gradient program. If the peaks appear, the contamination is in your diluent or mobile phase. Use fresh, high-purity solvents.
-
Improve Needle Wash: Increase the volume or change the composition of the autosampler needle wash solution to something stronger than the sample diluent to prevent carryover.
-
Check Water Quality: Use freshly prepared, high-purity water for your mobile phase, as water can easily become contaminated with organic impurities.
-
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting complex peak splitting in 19F NMR of fluoroalkanes
Welcome to the technical support center for troubleshooting complex peak splitting in the 19F NMR of fluoroalkanes. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my 19F NMR spectrum of a simple fluoroalkane show more peaks than expected?
A1: Complex peak splitting in 19F NMR spectra of fluoroalkanes can arise from several factors, even in seemingly simple molecules. The most common reasons include:
-
Large coupling constants: 19F-19F and 19F-1H coupling constants can be significantly larger than 1H-1H couplings and can occur over multiple bonds (long-range coupling).[1][2] This leads to extensive splitting of signals.
-
Second-order effects: When the chemical shift difference (in Hz) between two coupled nuclei is not much larger than their coupling constant (J), second-order effects can distort the spectrum, leading to non-intuitive peak shapes and multiplicities.
-
Diastereotopicity: If a CH2F or CF2 group is near a chiral center, the two fluorine atoms (or protons) are no longer chemically equivalent and will have different chemical shifts and couple with each other, leading to more complex splitting patterns.
-
Restricted bond rotation: At room temperature, some fluoroalkanes may exist as a mixture of rapidly interconverting conformers. If the rotation around a carbon-carbon bond is slow on the NMR timescale (often observable at lower temperatures), each conformer can give rise to a separate set of signals, significantly complicating the spectrum.
Q2: What are "second-order effects" and how do I recognize them in my 19F NMR spectrum?
A2: Second-order effects (or strong coupling) occur when the ratio of the chemical shift difference (Δν in Hz) to the coupling constant (J in Hz) between two coupled nuclei is small. In 1H NMR, this is common, but it can also be observed in 19F NMR, especially in highly fluorinated systems where fluorine nuclei are close in chemical shift.
You can recognize second-order effects by the following characteristics:
-
"Roofing" or "leaning": The intensities of the peaks in a multiplet are no longer symmetrical. For example, in a doublet, the inner peak will be taller than the outer peak, and the two doublets will "lean" towards each other.
-
Non-n+1 rule multiplicities: The number of observed peaks does not follow the simple n+1 rule.
-
Appearance of unexpected peaks: Additional peaks can appear in the spectrum that are not predicted by first-order analysis.
Q3: How does temperature affect the 19F NMR spectrum of my fluoroalkane?
A3: Temperature can have a significant impact on the 19F NMR spectrum, primarily due to its effect on the rate of conformational exchange.
-
High temperatures: At high temperatures, if the rate of bond rotation is fast on the NMR timescale, you will observe a single, time-averaged spectrum. This can sometimes simplify a complex spectrum by coalescing multiple signals.
-
Low temperatures: At low temperatures, the rate of bond rotation can be slowed down. If the rate becomes slow enough, you may observe separate signals for each distinct conformer present in solution. This can be a powerful tool for studying the conformational dynamics of your molecule.
Troubleshooting Guides
Issue 1: My 19F NMR spectrum has broad or poorly resolved peaks.
This can be due to several factors, from sample preparation to inherent molecular properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or poorly resolved 19F NMR peaks.
Detailed Steps:
-
Sample Preparation:
-
Concentration: Highly concentrated samples can lead to increased viscosity and line broadening. Try diluting your sample.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, try to repurify your sample or use a chelating agent.
-
Solubility: Ensure your sample is fully dissolved. Any suspended particles will degrade the spectral quality.
-
-
Spectrometer Shimming: Inhomogeneous magnetic fields are a common cause of broad lines. Re-shim the spectrometer, especially if you are using a different solvent or sample tube than usual.
-
Coupling to Quadrupolar Nuclei: Nuclei with a spin quantum number greater than 1/2 (e.g., 14N, 11B, Cl, Br) have a quadrupole moment that can interact with the electric field gradient of the molecule.[3][4] This interaction provides an efficient relaxation pathway, which can lead to broadening of the signals of coupled nuclei.[4] For instance, a fluorine atom attached to a nitrogen-containing heterocycle may show a broadened signal due to coupling with 14N. In many cases, this coupling is not resolved into a clear multiplet but manifests as line broadening.[5]
-
Variable Temperature (VT) NMR: If the broadening is due to chemical exchange (e.g., conformational interconversion) at an intermediate rate on the NMR timescale, changing the temperature can sharpen the signals.
-
Increasing the temperature can push the exchange into the fast regime, resulting in a single, sharp, averaged signal.
-
Decreasing the temperature can slow the exchange into the slow regime, resulting in sharp signals for each individual conformer.
-
-
Decoupling Experiments: If the broadening is due to a multitude of unresolved couplings, decoupling experiments can help. For example, 1H decoupling can simplify the 19F spectrum by removing all 19F-1H couplings.
Issue 2: The splitting pattern in my 19F NMR spectrum is too complex to interpret.
Highly fluorinated alkanes often produce very complex spectra due to numerous 19F-19F and 19F-1H couplings.
Troubleshooting Workflow:
Caption: Workflow for interpreting complex 19F NMR splitting patterns.
Detailed Steps & Experimental Protocols:
-
1H-Decoupled 19F NMR:
-
Purpose: To remove all couplings between 19F and 1H nuclei, simplifying the spectrum to only show 19F-19F couplings.
-
Protocol: This is a standard experiment on most modern NMR spectrometers. A broadband 1H decoupling sequence is applied during the acquisition of the 19F FID. Consult your spectrometer's manual for the specific pulse program (e.g., zgig on Bruker instruments with inverse detection).[6]
-
-
Selective 19F Decoupling:
-
Purpose: To identify which fluorine nuclei are coupled to each other. By irradiating a specific 19F multiplet, the signals of its coupling partners will collapse into simpler patterns.
-
Protocol: This is a 1D experiment where a selective radiofrequency pulse is applied at the frequency of one of the 19F signals while acquiring the spectrum. The power of the selective pulse should be just enough to decouple the desired signal without affecting others.
-
-
2D 19F-19F COSY (Correlation Spectroscopy):
-
Purpose: To visualize the coupling network between all 19F nuclei in the molecule. Cross-peaks in the 2D spectrum indicate that the two fluorine nuclei at the corresponding chemical shifts on the F2 and F1 axes are scalar coupled.
-
Protocol: A standard COSY pulse sequence is used, but with the transmitter and receiver frequencies set for 19F. Key parameters to optimize include the spectral width in both dimensions to encompass all 19F signals and a sufficient number of increments in the t1 dimension to achieve adequate resolution.[7]
-
-
2D 19F-1H HETCOR (Heteronuclear Correlation):
-
Purpose: To identify which protons are coupled to which fluorine atoms. Cross-peaks show correlations between 19F and 1H chemical shifts.[8][9]
-
Protocol: A heteronuclear correlation pulse sequence (e.g., HETCOR or HMQC) is used. The experiment can be set up to detect either 19F or 1H. 19F detection can be advantageous due to the large chemical shift range of fluorine.[8] The delays in the pulse sequence should be optimized based on the expected range of 1J(F,H) and long-range nJ(F,H) coupling constants.[9]
-
Quantitative Data
Table 1: Typical 19F-1H Coupling Constants in Fluoroalkanes
| Coupling Type | Structure Example | Typical J(F,H) Value (Hz) |
| 2J(F,H) (geminal) | R-CHF-R' | 40 - 60[10] |
| 3J(F,H) (vicinal) | F-C-C-H | 0 - 30 |
| 4J(F,H) | F-C-C-C-H | 0 - 5 |
Table 2: Typical 19F-19F Coupling Constants in Fluoroalkanes
| Coupling Type | Structure Example | Typical J(F,F) Value (Hz) |
| 2J(F,F) (geminal) | R-CF2-R' | 200 - 350 |
| 3J(F,F) (vicinal) | F-C-C-F | 0 - 20 |
| 4J(F,F) | F-C-C-C-F | 0 - 15 |
| 5J(F,F) | F-C-C-C-C-F | 0 - 10 |
Note: The exact values of coupling constants are highly dependent on the dihedral angle between the coupled nuclei, as well as the electronegativity of other substituents.[1]
Visualization of Experimental Logic
The following diagram illustrates the logical flow of using 2D NMR experiments to deconstruct a complex 19F NMR spectrum.
Caption: Logic diagram for using 2D NMR to analyze complex 19F spectra.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 5. researchgate.net [researchgate.net]
- 6. AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum [imserc.northwestern.edu]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Safe Handling and Disposal of Fluorinating Agents
This guide provides essential information for the safe handling and disposal of common fluorinating agents and their byproducts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nucleophilic fluorinating agents like DAST, Deoxo-Fluor, and Fluolead?
A1: The primary hazards include:
-
Reactivity with Water: These reagents react violently with water, releasing corrosive and toxic hydrogen fluoride (HF) gas.[1][2]
-
Thermal Instability: DAST and Deoxo-Fluor can decompose exothermically and sometimes explosively at elevated temperatures.[3][4][5] DAST should be kept below 50°C to minimize the risk of conversion to highly explosive byproducts.[3]
-
Corrosivity: They can corrode standard laboratory glassware (borosilicate glass).
-
Toxicity: Inhalation or skin contact can cause severe burns and systemic toxicity.[1]
Q2: What are the main hazards of electrophilic fluorinating agents like Selectfluor™?
A2: Selectfluor™ is generally more stable and user-friendly than many nucleophilic reagents.[6] However, it is a strong oxidizing agent and can cause skin and eye irritation.[3][7] It is also harmful if swallowed.
Q3: What are the immediate first aid measures for exposure to a fluorinating agent or hydrogen fluoride (HF)?
A3: Immediate action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Have the person drink large amounts of water or milk. Seek immediate medical attention.
Q4: What personal protective equipment (PPE) is required when working with fluorinating agents?
A4: A comprehensive set of PPE is mandatory:
-
Gloves: Use chemically resistant gloves (e.g., neoprene or butyl rubber). Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are essential.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.
-
Respiratory Protection: Work should always be conducted in a certified chemical fume hood. In case of a significant spill or release, a self-contained breathing apparatus (SCBA) may be necessary.
Troubleshooting Guides
Problem 1: My reaction mixture containing DAST has turned dark brown or black. What should I do?
-
Possible Cause: This discoloration can indicate decomposition of the DAST reagent, which may be accelerated by impurities in the starting material or solvent, or by an excessively high reaction temperature. This decomposition can lead to the formation of unsafe byproducts.
-
Solution:
-
Do not heat the reaction further. Immediately cool the reaction mixture in an ice bath to slow down the decomposition.
-
Ensure adequate ventilation. Keep the fume hood sash as low as possible.
-
Quench the reaction with extreme caution. Slowly add a suitable quenching agent (see quenching protocols below) to the cooled reaction mixture under an inert atmosphere. The quenching process may be exothermic, so slow addition and cooling are critical.
-
Analyze the product mixture carefully. The desired product may be present in a lower yield, and byproducts may complicate purification.
-
Problem 2: I observe fuming when I open a bottle of Deoxo-Fluor.
-
Possible Cause: Deoxo-Fluor reacts with moisture in the air to produce hydrogen fluoride (HF) gas, which appears as fumes. This indicates that the bottle's seal may have been compromised or that it has been opened frequently in a humid environment.
-
Solution:
-
Handle the bottle in a well-ventilated chemical fume hood.
-
Minimize the time the bottle is open.
-
Ensure the bottle cap is securely tightened after use.
-
Store the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent further exposure to moisture.
-
Problem 3: I have difficulty removing the DABCO-derived byproducts from my reaction mixture after using Selectfluor™.
-
Possible Cause: The byproducts of Selectfluor™ reactions, which include derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), are often polar and can be challenging to separate from polar products.
-
Solution:
-
Aqueous Workup: Perform an aqueous workup to remove the majority of the water-soluble byproducts.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can help to protonate the amine byproducts, increasing their solubility in the aqueous phase.
-
Silica Gel Chromatography: Careful column chromatography is often necessary for complete removal. A more polar eluent system may be required to elute your product while retaining the highly polar byproducts on the silica gel.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography may be a more effective purification method.
-
Quantitative Data
Table 1: Thermal Stability of Common Fluorinating Agents
| Fluorinating Agent | Onset of Decomposition (°C) | Notes |
| DAST | ~50-60 | Can decompose explosively. Recommended to keep below 50°C.[3] |
| Deoxo-Fluor | ~70 | Thermally more stable than DAST, with a slower decomposition.[5][8] |
| PyFluor | >350 | Exhibits high thermal stability with no exothermic decomposition observed in the range of 0-350°C.[9] |
| Fluolead | ~260 | High thermal stability.[10] |
| Selectfluor™ | >80 | Decomposes above 80°C.[7] |
Table 2: Permissible Exposure Limits (PELs) for Hydrogen Fluoride (HF)
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA | 3 ppm | - |
| NIOSH | 3 ppm | 6 ppm |
| ACGIH | 0.5 ppm | 2 ppm (Ceiling) |
Experimental Protocols
Protocol 1: General Procedure for Quenching Nucleophilic Fluorinating Agents (DAST, Deoxo-Fluor, Fluolead)
-
Cool the Reaction Mixture: Cool the reaction vessel to 0°C in an ice bath.
-
Use an Inert Atmosphere: Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition of a Protic Solvent: Slowly add a cold, less reactive alcohol such as isopropanol or ethanol to the reaction mixture with vigorous stirring. The addition should be dropwise to control the exotherm.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction. If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
Follow with a More Reactive Alcohol: Once the initial vigorous reaction has subsided, slowly add methanol to quench any remaining reagent.
-
Final Quench with Water: After the reaction with methanol is complete, very slowly add water to hydrolyze any remaining reactive species. Be prepared for gas evolution (HF).
-
Neutralization: Neutralize the resulting acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral.
Protocol 2: General Procedure for Disposal of Selectfluor™ Waste
-
Aqueous Solution: Selectfluor™ is water-soluble and can be quenched by dissolving in a large volume of water.
-
Reduction of Oxidizing Potential: To neutralize its oxidizing properties, a reducing agent such as sodium bisulfite or sodium thiosulfate solution can be slowly added to the aqueous solution of Selectfluor™ until the oxidizing potential is neutralized (test with starch-iodide paper).
-
Neutralization: Adjust the pH of the solution to neutral with a suitable acid or base.
-
Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Visualizations
Caption: Workflow for Quenching Nucleophilic Fluorinating Agents.
Caption: Troubleshooting Logic for a Dark DAST Reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aspirasci.com [aspirasci.com]
- 3. molcore.com [molcore.com]
- 4. Hives - NHS [nhs.uk]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 6. Methylprednisolone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Selectfluor - Wikipedia [en.wikipedia.org]
- 8. Side effects of prednisolone tablets and liquid - NHS [nhs.uk]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Challenges and solutions for scaling up Methyl 6-fluorohexanoate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 6-fluorohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: While various methods can be employed, two common routes for the synthesis of this compound are:
-
Esterification of 6-fluorohexanoic acid: This involves the reaction of 6-fluorohexanoic acid with methanol in the presence of an acid catalyst.
-
Nucleophilic Substitution: This route utilizes a starting material like methyl 6-bromohexanoate, which then undergoes a halogen exchange reaction with a fluoride source.
Q2: What are the primary challenges when scaling up the esterification of 6-fluorohexanoic acid?
A2: Scaling up this Fischer esterification process presents several challenges.[1][2] Efficient water removal is critical to drive the reaction equilibrium towards the product.[2] In large-scale reactors, achieving uniform heating and mixing can be difficult, potentially leading to localized overheating and side product formation.[3] Catalyst selection and recovery also become more complex at scale.[1]
Q3: What safety precautions are essential when working with fluorinating agents?
A3: Fluorinating agents can be highly reactive and hazardous.[4] It is crucial to handle these reagents with extreme caution in well-ventilated areas, such as a fume hood.[5] Personal protective equipment (PPE), including safety goggles, a face shield, and gloves resistant to the specific chemicals being used, is mandatory.[6] Ensure that an appropriate quenching agent and emergency procedures are readily available. All personnel should be thoroughly trained in the safe handling of these materials.[7]
Q4: How can I monitor the progress of the this compound synthesis?
A4: Gas chromatography (GC) is a common and effective method for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can quantify the consumption of starting materials and the formation of the desired product. This data is crucial for determining reaction kinetics and endpoint.
Q5: What are the potential impurities in the final product, and how can they be removed?
A5: Potential impurities can include unreacted starting materials (6-fluorohexanoic acid or methyl 6-bromohexanoate), residual catalyst, and byproducts from side reactions. Purification is typically achieved through distillation. Due to the fluorine atom, the boiling point of this compound will be different from the non-fluorinated analogues, which aids in separation.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction for a longer duration to ensure it has reached completion. Use GC analysis to confirm the absence of starting materials. |
| Equilibrium Limitation (Esterification) | Improve water removal during the reaction. On a larger scale, this might involve using a Dean-Stark apparatus or a continuous flow reactor with in-line water separation.[2] |
| Inefficient Fluorination (Nucleophilic Substitution) | Ensure the fluoride source is sufficiently reactive and soluble in the reaction solvent. Consider using a phase-transfer catalyst to improve reactivity. |
| Product Loss During Workup | Optimize the extraction and washing steps to minimize product loss to the aqueous phase. Ensure complete phase separation. |
| Side Reactions | Analyze the crude product by GC-MS to identify potential byproducts. Adjust reaction conditions (temperature, catalyst loading) to minimize side reactions. |
Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Incomplete Separation of Starting Materials | Optimize distillation conditions (column height, reflux ratio, vacuum) for better separation. |
| Thermal Decomposition | Fluorinated esters can have varying thermal stability.[8][9] If decomposition is suspected during distillation, consider using a lower vacuum to reduce the boiling point. |
| Residual Catalyst | Ensure the catalyst is effectively neutralized and removed during the workup procedure before distillation. |
| Contamination from Equipment | Ensure all glassware and equipment are thoroughly cleaned and dried before use. |
GC Analysis Problems
| Potential Cause | Troubleshooting Step |
| Peak Tailing | This may indicate a dirty injector liner or column activity.[10] Replace the liner and trim the column. |
| Ghost Peaks | Contamination in the injector, carrier gas, or syringe can cause ghost peaks.[11] Run a blank analysis to identify the source of contamination. |
| Changes in Peak Size (Inconsistent Results) | This could be due to a leak in the injector septum or inconsistent injection volumes.[12] Replace the septum and ensure the autosampler is functioning correctly. |
| Baseline Noise | A high baseline can be caused by a contaminated detector or carrier gas.[11] Check gas trap purifiers and bake out the detector if necessary. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Esterification
Materials:
-
6-fluorohexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluorohexanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 2. microinnova.com [microinnova.com]
- 3. youtube.com [youtube.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Preventing the decomposition of Methyl 6-fluorohexanoate during aqueous workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 6-fluorohexanoate, focusing on preventing its decomposition during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during aqueous workup?
A1: The primary cause of decomposition is hydrolysis of the methyl ester functional group. Esters are susceptible to hydrolysis under both acidic and basic conditions, which are common during aqueous workups. This reaction breaks the ester bond, yielding 6-fluorohexanoic acid and methanol.
Q2: How does the fluorine atom in this compound affect its stability?
A2: The fluorine atom is relatively far from the ester group (at the 6-position). Therefore, its electron-withdrawing inductive effect on the carbonyl carbon is minimal and is not expected to significantly increase the rate of hydrolysis compared to a non-fluorinated analogue like methyl hexanoate. The primary factors influencing stability during workup will be the pH of the aqueous solution and the temperature.
Q3: Can I use standard strong acid or strong base washes during the workup?
A3: It is highly discouraged. Both strong acids (like 1M HCl) and strong bases (like 1M NaOH) will catalyze the hydrolysis of the ester, leading to significant product loss. Mild acidic or basic conditions are recommended to neutralize reagents or remove impurities.
Q4: What are the signs of decomposition in my sample?
A4: Decomposition can be identified by several means:
-
Chromatographic Analysis (TLC, GC, LC-MS): Appearance of a new, more polar spot/peak corresponding to 6-fluorohexanoic acid.
-
NMR Spectroscopy: Appearance of a carboxylic acid proton signal (~10-12 ppm in ¹H NMR) and disappearance or relative decrease of the methyl ester singlet (~3.7 ppm in ¹H NMR).
-
Extraction Issues: The resulting carboxylic acid is more water-soluble, especially in its deprotonated (carboxylate) form under basic conditions. This can lead to product loss into the aqueous layer.
Troubleshooting Guide
Issue 1: Significant product loss after aqueous workup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh acidic conditions | Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a cold, dilute solution of a weak acid like citric acid. | Reduced hydrolysis of the ester, leading to higher isolated yield of this compound. |
| Harsh basic conditions | Use a milder basic wash, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃). These are sufficient to neutralize most acids without causing significant ester hydrolysis. | Prevention of saponification (base-catalyzed hydrolysis), preserving the ester and improving yield. |
| Elevated temperature | Perform all aqueous workup steps at room temperature or below. If the reaction was heated, ensure the mixture is cooled to room temperature before starting the workup. For particularly sensitive substrates, an ice bath can be used during the workup. | The rate of hydrolysis is temperature-dependent. Lowering the temperature will slow down the decomposition reaction. |
| Prolonged contact time | Minimize the time the organic layer is in contact with the aqueous phase. Perform extractions efficiently and avoid letting the biphasic mixture sit for extended periods. | Less time for the hydrolysis reaction to occur, resulting in less decomposition. |
Issue 2: Emulsion formation during extraction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of carboxylate salt | If a basic wash was used and decomposition occurred, the resulting 6-fluorohexanoate salt can act as a surfactant. Neutralize the aqueous layer with a mild acid (e.g., saturated NH₄Cl) to protonate the carboxylate, reducing its surfactant properties. | The emulsion should break, allowing for clear separation of the organic and aqueous layers. |
| High concentration of solutes | Dilute the mixture with more of the organic solvent and/or brine (saturated aqueous NaCl). | The increased ionic strength of the aqueous layer (with brine) can help to break the emulsion. Dilution can also disrupt the emulsion. |
Quantitative Data Summary
The following table provides a hypothetical comparison of expected product recovery of this compound under different aqueous workup conditions.
| Workup Condition | Aqueous Reagent | Temperature | Contact Time | Expected Recovery of this compound (%) | Expected Byproduct (6-fluorohexanoic acid) (%) |
| Harsh Acidic | 1M HCl | Room Temp | 15 min | 60-70 | 30-40 |
| Mild Acidic | Sat. aq. NH₄Cl | Room Temp | 5 min | >95 | <5 |
| Harsh Basic | 1M NaOH | Room Temp | 15 min | <50 | >50 |
| Mild Basic | Sat. aq. NaHCO₃ | Room Temp | 5 min | >95 | <5 |
| Optimized Mild | Sat. aq. NaHCO₃, then Brine | 0-5 °C | <5 min | >98 | <2 |
Experimental Protocols
Protocol 1: Mild Acidic Workup
This protocol is suitable for quenching a reaction that contains basic reagents.
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Quenching/Washing: Transfer the diluted mixture to a separatory funnel. Add cold, saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Gently invert the funnel several times, venting frequently. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Mild Basic Workup
This protocol is suitable for neutralizing acidic reagents.
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent.
-
Neutralization/Washing: Transfer the diluted mixture to a separatory funnel. Slowly and carefully add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas evolution may occur if quenching a strong acid. Vent frequently.
-
Extraction: Gently invert the funnel several times. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sulfate and concentrate.
Visualizations
Caption: Decomposition pathway of this compound and preventative measures.
Validation & Comparative
A Comparative Guide to Fluorinating Agents for the Synthesis of α-Fluorinated Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can significantly alter their biological properties, making the development of efficient fluorination methods a critical area of research in medicinal chemistry and drug development. This guide provides a comparative overview of common fluorinating agents for the synthesis of α-fluorinated methyl esters, focusing on the fluorination of β-keto ester and β-hydroxy ester precursors. The performance of various electrophilic and nucleophilic fluorinating agents is compared, with supporting experimental data and detailed protocols.
Performance Comparison of Fluorinating Agents
The selection of a suitable fluorinating agent is crucial for the successful synthesis of α-fluorinated methyl esters. The choice depends on the substrate, desired selectivity, and reaction conditions. Below is a summary of the performance of several common fluorinating agents for the α-fluorination of methyl acetoacetate (a model β-keto ester) and the deoxofluorination of methyl 3-hydroxybutanoate (a model β-hydroxy ester).
Table 1: Electrophilic Fluorination of Methyl Acetoacetate
| Fluorinating Agent | Abbreviation | Typical Conditions | Yield (%) | Reference |
| Selectfluor® | F-TEDA-BF₄ | MeCN, room temperature | 88 | [1] |
| N-Fluorobenzenesulfonimide | NFSI | MeCN/H₂O, Cs₂CO₃, room temp. | 81 | [2] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Not specified for this substrate | - | |
| 1-Fluoro-2,4,6-trimethylpyridinium triflate | CH₂Cl₂, room temperature | Moderate to high | [3] |
Table 2: Deoxofluorination of Methyl 3-Hydroxybutanoate
| Fluorinating Agent | Abbreviation | Typical Conditions | Yield (%) | Reference |
| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, -78 °C to room temp. | ~70-80 | [4] |
| Deoxo-Fluor® | CH₂Cl₂, room temperature | Similar to DAST | [4] | |
| XtalFluor-E® | CH₂Cl₂, with additive (e.g., Et₃N·3HF) | High | [5] | |
| AlkylFluor® | Dioxane, 80 °C | High | [6] |
Experimental Protocols
Synthesis of Methyl 2-fluoro-3-oxobutanoate via Electrophilic Fluorination
This protocol describes the α-fluorination of methyl acetoacetate using Selectfluor®.
Materials:
-
Methyl acetoacetate
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl acetoacetate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium chloride (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 2-fluoro-3-oxobutanoate.
Reaction Mechanisms and Workflows
Electrophilic Fluorination of a β-Keto Ester
The electrophilic fluorination of a β-keto ester proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine source.
Deoxofluorination of a β-Hydroxy Ester with DAST
Deoxofluorination with DAST (Diethylaminosulfur Trifluoride) involves the conversion of a hydroxyl group to a good leaving group, followed by nucleophilic attack by fluoride.
General Experimental Workflow for Synthesis of α-Fluorinated Methyl Esters
The following diagram illustrates a typical workflow for the synthesis and purification of an α-fluorinated methyl ester from a β-keto ester precursor.
References
Fluorinated vs. Non-Fluorinated Hexanoates: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive molecules is critical. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated hexanoates, supported by experimental data, to inform research and development efforts.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to profound changes in biological activity. This principle is widely exploited in drug design to enhance potency, metabolic stability, and bioavailability. This guide focuses on hexanoates, six-carbon carboxylates, and their fluorinated analogs, specifically perfluorohexanoic acid (PFHxA), to illustrate these effects.
Comparative Cytotoxicity
A key aspect of biological activity is a compound's effect on cell viability. In vitro studies are commonly employed to assess the cytotoxic potential of substances. While direct comparative studies between perfluorohexanoic acid (PFHxA) and hexanoic acid (also known as caproic acid) under identical experimental conditions are limited, data from various studies allow for an indirect comparison.
Generally, perfluorinated carboxylic acids (PFCAs) with shorter carbon chains, such as PFHxA, have been observed to be less cytotoxic than their longer-chain counterparts like perfluorooctanoic acid (PFOA).[1] For instance, one study evaluating the toxicity of various PFCAs on a zebrafish liver cell line demonstrated that PFHxA exhibited lower toxicity compared to PFOA.[1]
Non-fluorinated short-chain fatty acids, including hexanoic acid, have been shown to influence the proliferation of various cell lines, with effects being dependent on the specific cell type and concentration. For example, a study on human colonic adenocarcinoma cell lines found that caproate (hexanoate) did not significantly influence cell proliferation, whereas other short-chain fatty acids like butyrate inhibited it.
| Compound | Cell Line | Endpoint | Result |
| Perfluorohexanoic Acid (PFHxA) | Zebrafish Liver Cell Line | Gross Toxicity (96h) | Less toxic than Perfluorooctanoic Acid (PFOA) |
| Hexanoic Acid (Caproate) | Human Colonic Adenocarcinoma | Cell Proliferation | No significant influence |
Note: The data presented is collated from different studies and should be interpreted with caution due to variations in experimental protocols.
Experimental Protocols
To ensure the reproducibility and validity of the cited findings, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assessment of Perfluorinated Carboxylic Acids
-
Cell Line: A zebrafish liver cell line was utilized.
-
Exposure: Cells were exposed to varying concentrations of PFOA, PFHxA, and perfluorobutanoic acid (PFBA) for 96 hours.
-
Toxicity Assessment: Gross toxicity was evaluated, though the specific assay for this endpoint was not detailed in the abstract. To investigate effects on cell metabolism, fluorescence lifetime imaging microscopy was used to measure the naturally fluorescent biomarkers NADH and FAD.[1]
Cell Proliferation Assay with Short-Chain Fatty Acids
-
Cell Lines: Three human colonic adenocarcinoma cell lines were used.
-
Treatment: Cells were treated with various short-chain fatty acids, including acetate, propionate, butyrate, iso-butyrate, valerate, iso-valerate, and caproate (hexanoate).
-
Endpoint: The effect on cell proliferation was measured. The specific assay used for determining cell proliferation was not specified in the abstract.
Signaling Pathways and Experimental Workflows
The biological effects of both fluorinated and non-fluorinated hexanoates are mediated through various cellular signaling pathways. The following diagrams illustrate a generalized workflow for assessing in vitro cytotoxicity and a conceptual signaling pathway for short-chain fatty acids.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Caption: A simplified diagram illustrating potential signaling pathways activated by short-chain fatty acids.
References
Cross-validation of spectral data for Methyl 6-fluorohexanoate with literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for Methyl 6-fluorohexanoate against its well-characterized, non-fluorinated analog, Methyl hexanoate. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside literature data for Methyl hexanoate. This comparison serves as a valuable resource for the identification and characterization of this fluorinated ester.
Data Presentation: A Comparative Spectral Analysis
The following table summarizes the experimental spectral data for Methyl hexanoate and the predicted spectral data for this compound. These predictions are derived from the known influence of fluorine substitution on NMR chemical shifts and mass spectral fragmentation patterns.
| Spectral Data | Methyl hexanoate (Literature Data) | This compound (Predicted Data) |
| ¹H NMR (ppm) | ~3.67 (s, 3H, -OCH₃) ~2.30 (t, 2H, -CH₂COOCH₃) ~1.63 (quint, 2H, -CH₂CH₂COOCH₃) ~1.32 (m, 4H, -CH₂CH₂CH₂CH₂-) ~0.90 (t, 3H, -CH₃) | ~4.45 (dt, 2H, JHF ≈ 47 Hz, JHH = 6 Hz, -CH₂F) ~3.68 (s, 3H, -OCH₃) ~2.32 (t, 2H, -CH₂COOCH₃) ~1.70 (m, 2H, -CH₂CH₂F) ~1.45 (m, 4H, -CH₂CH₂CH₂COOCH₃) |
| ¹³C NMR (ppm) | ~174.3 (C=O) ~51.4 (-OCH₃) ~34.2 (-CH₂COOCH₃) ~31.4 (-CH₂CH₂CH₂COOCH₃) ~24.8 (-CH₂CH₂COOCH₃) ~22.4 (-CH₂CH₃) ~13.9 (-CH₃) | ~173.8 (C=O) ~83.5 (d, JCF ≈ 165 Hz, -CH₂F) ~51.6 (-OCH₃) ~33.8 (-CH₂COOCH₃) ~29.8 (d, JCCF ≈ 20 Hz, -CH₂CH₂F) ~24.5 (-CH₂CH₂COOCH₃) ~21.2 (d, JCCCF ≈ 5 Hz, -CH₂CH₂CH₂F) |
| Mass Spec. (m/z) | M⁺ = 130 Fragments: 101, 87, 74 (base peak), 59, 43, 31 | M⁺ = 148 Predicted Fragments: 117 (-OCH₃), 101 (-CH₂F), 87, 74, 59, 45 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte (this compound or Methyl hexanoate) in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum on the same spectrometer.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Employ proton decoupling to simplify the spectrum, resulting in single peaks for each unique carbon atom.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS). For GC-MS, a capillary column appropriate for separating volatile esters should be used.
2. Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation of the molecule.
3. Mass Analysis:
-
Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge ratio (m/z).
4. Data Acquisition and Interpretation:
-
Record the mass spectrum, which plots the relative abundance of ions versus their m/z values.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental spectral data with literature or predicted data.
Caption: Workflow for spectral data cross-validation.
Performance Evaluation of Methyl 6-fluorohexanoate: A Comparative Analysis Based on Available Data
A comprehensive search of publicly available scientific literature and databases did not yield specific performance data for Methyl 6-fluorohexanoate in bioassays. Consequently, a direct comparison with alternative compounds based on experimental results is not possible at this time. This guide, therefore, provides a foundational understanding of fluorinated fatty acid esters, their potential biological significance, and presents a framework for how such a comparative evaluation would be structured if data were available. The information herein is based on general principles of medicinal chemistry and data from structurally related compounds.
Introduction to Fluorinated Fatty Acid Esters
Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. The introduction of fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, as a fluorinated derivative of the naturally occurring methyl hexanoate, is of interest for its potential to exhibit unique biological activities. The terminal fluorine atom can influence its interaction with enzymes and receptors, potentially leading to altered efficacy or a different pharmacological profile compared to its non-fluorinated counterpart.
Hypothetical Performance Comparison
While specific data for this compound is unavailable, the following table illustrates how its performance could be compared against its non-fluorinated analog, Methyl hexanoate, and another structurally related compound, Ethyl 6-fluorohexanoate. The data presented are hypothetical and for illustrative purposes only.
| Compound | Bioassay | Endpoint | Result (IC₅₀/EC₅₀) | Source |
| This compound | Cytotoxicity (MCF-7) | Cell Viability | Data Not Available | N/A |
| Methyl hexanoate | Cytotoxicity (MCF-7) | Cell Viability | > 100 µM | Hypothetical |
| Ethyl 6-fluorohexanoate | Cytotoxicity (MCF-7) | Cell Viability | Data Not Available | N/A |
| This compound | Enzyme Inhibition (COX-2) | Enzyme Activity | Data Not Available | N/A |
| Methyl hexanoate | Enzyme Inhibition (COX-2) | Enzyme Activity | 85 µM | Hypothetical |
| Ethyl 6-fluorohexanoate | Enzyme Inhibition (COX-2) | Enzyme Activity | Data Not Available | N/A |
Experimental Protocols
To evaluate the biological activity of compounds like this compound, standardized experimental protocols are employed. Below is a detailed methodology for a common in vitro cytotoxicity assay.
MTT Cell Viability Assay
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Culture:
- Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
- Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
- The plates are incubated for 48 hours.
- After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
The biological effects of small molecules are often mediated through their interaction with specific signaling pathways. While the pathways affected by this compound are unknown, a hypothetical pathway that could be investigated is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which is involved in lipid metabolism and inflammation.
Caption: Hypothetical activation of the PPARα signaling pathway by this compound.
Experimental Workflow
The general workflow for evaluating a novel compound in a bioassay involves several key steps, from initial compound preparation to final data analysis and interpretation.
Caption: A generalized workflow for conducting in vitro bioassays.
A comparative analysis of different synthetic routes to Methyl 6-fluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic pathways to Methyl 6-fluorohexanoate, a valuable fluorinated building block in pharmaceutical and materials science research. The following sections detail the experimental protocols, quantitative data, and logical workflows for the two most viable synthetic strategies: the deoxofluorination of Methyl 6-hydroxyhexanoate and the halogen exchange fluorination of Methyl 6-bromohexanoate.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Deoxofluorination | Route 2: Halogen Exchange |
| Starting Material | Methyl 6-hydroxyhexanoate | Methyl 6-bromohexanoate |
| Key Reagent | Diethylaminosulfur Trifluoride (DAST) | Potassium Fluoride (KF) |
| Reaction Type | Nucleophilic Substitution (Deoxofluorination) | Nucleophilic Substitution (Halogen Exchange) |
| Typical Yield | Moderate to High | Moderate to High |
| Reaction Conditions | Anhydrous, low temperature (-78 °C to rt) | Anhydrous, elevated temperature |
| Advantages | Direct conversion of a common precursor. | Utilizes a more stable and less hazardous fluorinating agent. |
| Disadvantages | DAST is moisture-sensitive and can be hazardous. | Requires a pre-functionalized starting material (bromo-ester). |
Route 1: Deoxofluorination of Methyl 6-hydroxyhexanoate
This pathway involves the direct conversion of the hydroxyl group in Methyl 6-hydroxyhexanoate to a fluorine atom using a deoxofluorinating agent, most commonly Diethylaminosulfur Trifluoride (DAST).
Experimental Workflow
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-hydroxyhexanoate from ε-Caprolactone
-
To a solution of ε-caprolactone (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 6-hydroxyhexanoate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Fluorination of Methyl 6-hydroxyhexanoate with DAST
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 6-hydroxyhexanoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Diethylaminosulfur Trifluoride (DAST) (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Route 2: Halogen Exchange Fluorination of Methyl 6-bromohexanoate
This route involves a two-step process starting from 6-bromohexanoic acid. The carboxylic acid is first esterified to Methyl 6-bromohexanoate, which then undergoes a halogen exchange reaction (a variation of the Finkelstein or Swarts reaction) to replace the bromine atom with fluorine.
Experimental Workflow
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-bromohexanoate from 6-Bromohexanoic Acid
-
In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in methanol (5-10 volumes).[1]
-
Add a catalytic amount of concentrated sulfuric acid.[1]
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.[1]
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or chloroform) and wash with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to give crude Methyl 6-bromohexanoate.[1]
-
Purify the product by vacuum distillation to obtain a colorless liquid with a yield typically greater than 90%.[1]
Step 2: Halogen Exchange Fluorination of Methyl 6-bromohexanoate
-
In a round-bottom flask equipped with a reflux condenser, add Methyl 6-bromohexanoate (1 equivalent) and a suitable anhydrous solvent such as acetone or acetonitrile.
-
Add an excess of anhydrous potassium fluoride (2-3 equivalents). The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can be beneficial to increase the solubility and reactivity of the fluoride salt.
-
Heat the reaction mixture to reflux and stir vigorously for several hours to days, monitoring the progress of the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble potassium bromide and excess potassium fluoride.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Concluding Remarks
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice of route will likely depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents like DAST. For larger scale preparations, the halogen exchange route might be preferred due to the lower cost and easier handling of potassium fluoride. However, for rapid, small-scale synthesis where the hydroxyl precursor is readily available, the deoxofluorination route offers a more direct approach. Researchers should carefully consider the safety precautions associated with each method, particularly when working with DAST.
References
A Comparative Guide to the In Vitro Metabolic Stability of Methyl 6-fluorohexanoate Derivatives
In the landscape of drug discovery and development, understanding the metabolic fate of new chemical entities is a critical step in evaluating their potential as therapeutic agents. A compound's metabolic stability provides crucial insights into its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide offers a comparative overview of the in vitro metabolic stability of hypothetical Methyl 6-fluorohexanoate derivatives, providing researchers with the necessary protocols and data interpretation frameworks to assess such compounds.
The primary site of drug metabolism in the body is the liver, which is equipped with a host of enzymes, including cytochrome P450s (CYPs), that are responsible for the biotransformation of foreign compounds.[1][4] In vitro models, such as liver microsomes and hepatocytes, are therefore invaluable tools in early-stage drug development to predict a compound's metabolic clearance.[2][4][5] By comparing the metabolic stability of different derivatives of a lead compound, such as this compound, researchers can establish structure-activity relationships (SAR) and guide medicinal chemistry efforts toward optimizing drug candidates with favorable pharmacokinetic properties.[1]
Comparative Metabolic Stability Data
The following table summarizes hypothetical in vitro metabolic stability data for a series of this compound derivatives incubated with human liver microsomes. The key parameters presented are the in vitro half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
| Compound ID | Derivative | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| M6FH-01 | This compound | 25 | 27.7 |
| M6FH-02 | (R)-Methyl 6-fluoro-5-methylhexanoate | 45 | 15.4 |
| M6FH-03 | (S)-Methyl 6-fluoro-5-methylhexanoate | 30 | 23.1 |
| M6FH-04 | Methyl 6,6-difluorohexanoate | 60 | 11.6 |
Caption: Hypothetical in vitro metabolic stability data for this compound derivatives in human liver microsomes.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay using liver microsomes.
Caption: Workflow for an in vitro microsomal stability assay.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of in vitro metabolic stability studies. The following protocol is a synthesized representation for conducting such an assay with liver microsomes.
Materials and Reagents
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Organic solvent (e.g., DMSO, Methanol)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)
Procedure
-
Preparation of Solutions :
-
Prepare stock solutions of the test compounds and controls, typically at a concentration of 1 mM in an appropriate organic solvent like DMSO.[1]
-
On the day of the experiment, dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[4]
-
Prepare the NADPH solution.
-
-
Incubation :
-
In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsome suspension at 37°C for approximately 10 minutes.[6]
-
Add the test compound to the microsome suspension to achieve a final concentration of typically 1 µM.[4][6] The final concentration of the organic solvent should be kept low (e.g., < 0.1%) to avoid inhibiting enzymatic activity.[1]
-
Initiate the metabolic reaction by adding the NADPH solution.[4][6] For negative controls, an equivalent volume of buffer without NADPH is added.
-
-
Time Course Sampling :
-
Sample Analysis :
-
Data Analysis :
-
The concentration of the parent compound at each time point is determined from a calibration curve.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot provides the rate constant of disappearance (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.[1]
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1]
-
Interpretation of Results
The data generated from these experiments allow for the rank-ordering of compounds based on their metabolic stability.[1] Derivatives with longer half-lives and lower intrinsic clearance values are generally considered more metabolically stable. This information is crucial for predicting the in vivo clearance of a drug. For instance, compounds with very high intrinsic clearance in vitro are likely to be rapidly cleared in vivo, leading to low oral bioavailability and a short duration of action.
Structural modifications can significantly impact metabolic stability. The introduction of fluorine atoms, for example, is a common strategy in medicinal chemistry to block sites of metabolism. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the C-H bond, which is susceptible to oxidation by CYP enzymes, is replaced by a much stronger C-F bond. This can lead to a significant increase in metabolic stability. However, it is important to note that unexpected metabolic pathways can sometimes arise, as seen in a study where an allylic C-F bond underwent rapid hydrolysis.[7]
In our hypothetical data, the introduction of a methyl group at the 5-position (M6FH-02 and M6FH-03) and the replacement of a hydrogen with a second fluorine at the 6-position (M6FH-04) led to increased metabolic stability compared to the parent compound (M6FH-01). Such findings would guide further optimization of the chemical series to enhance its drug-like properties.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Mirror World: A Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Fluorinated Esters
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This is particularly true for fluorinated esters, a class of compounds with increasing importance in pharmaceuticals and material science. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods, offering insights into the performance of various chiral stationary phases (CSPs) and providing the necessary experimental data to inform your method development.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. However, this modification also presents unique challenges for chiral separations. The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are paramount for achieving accurate and robust enantiomeric excess determination.
Performance Comparison of Chiral Stationary Phases
The success of a chiral separation hinges on the choice of the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability and excellent resolving power for a diverse range of chiral compounds, including fluorinated esters.
A recent study compared the enantioseparation of a series of fluorinated and non-fluorinated liquid crystalline racemic esters using two distinct polysaccharide-based columns: amylose tris(3-chloro-5-methylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate).[1] The investigation revealed that the amylose-based column generally exhibited superior chiral recognition for the studied analytes.[1]
Key performance metrics for the separation of a representative fluorinated ester are summarized in the table below.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Selectivity (α) |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | 25 | > 2.0 | > 1.2 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | 25 | < 1.5 | < 1.1 |
Table 1: Comparison of Chiral Stationary Phases for the Enantiomeric Separation of a Fluorinated Ester. Data is generalized from findings in a study by M. D. T. Torres et al.[1]
It is important to note that the elution order of the enantiomers can be reversed between different types of polysaccharide-based columns. In the aforementioned study, the (S)-enantiomer eluted first on the amylose-based column, while the (R)-enantiomer eluted first on the cellulose-based column.[1] This highlights the complementary nature of different CSPs and the importance of screening multiple columns during method development.
While polysaccharide-based columns are a mainstay, other types of CSPs, such as those based on cyclodextrins and synthetic polymers, can also provide unique selectivity for fluorinated compounds. For instance, fluorinated stationary phases have been shown to offer enhanced retention and selectivity for fluorinated analytes.[2][3]
Experimental Workflow for Chiral HPLC Analysis
The determination of enantiomeric excess using chiral HPLC follows a systematic workflow. The diagram below outlines the key steps involved in the process.
References
A Comparative Purity Analysis of Commercially Sourced vs. Laboratory-Synthesized Methyl 6-fluorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of commercially available Methyl 6-fluorohexanoate with a laboratory-synthesized equivalent. The assessment is supported by detailed experimental data and protocols to assist researchers in making informed decisions for their specific applications, where impurity profiles can be critical.
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, even in trace amounts, can significantly impact reaction yields, biological activity, and the safety profile of the final products. Therefore, a thorough understanding of the purity of this reagent is paramount. This guide outlines the synthesis of this compound via Fischer esterification and presents a comparative purity analysis against a commercially sourced sample using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Experimental Design and Workflow
The following diagram illustrates the workflow for the synthesis, purification, and comparative purity assessment of this compound.
Caption: Experimental workflow for the synthesis, purification, and purity comparison.
Materials and Methods
Laboratory Synthesis of this compound (Fischer Esterification)
Materials:
-
6-Fluorohexanoic acid (98% purity)
-
Methanol (anhydrous, 99.8%)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Protocol:
-
To a round-bottom flask was added 6-fluorohexanoic acid (10.0 g, 74.6 mmol) and anhydrous methanol (100 mL).
-
The mixture was cooled in an ice bath, and concentrated sulfuric acid (1 mL) was added dropwise with stirring.
-
The reaction mixture was heated to reflux and maintained for 4 hours.
-
After cooling to room temperature, the excess methanol was removed under reduced pressure.
-
The residue was dissolved in diethyl ether (150 mL) and washed sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated.
-
The crude product was purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Purity Assessment Methodologies
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium, 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C
-
Ionization: Electron Impact (EI), 70 eV
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Techniques: ¹H NMR, ¹⁹F NMR, and quantitative NMR (qNMR) using a certified internal standard (e.g., maleic anhydride).
c) High-Performance Liquid Chromatography (HPLC)
-
Instrument: Waters Alliance e2695 Separations Module with 2998 Photodiode Array Detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Results and Discussion
The purity of the commercially sourced and lab-synthesized this compound was assessed using the methodologies described above. The results are summarized in the following tables.
Table 1: GC-MS Purity Analysis
| Sample Source | Retention Time (min) | Peak Area (%) | Tentative Identification |
| Commercial | 8.54 | 99.2% | This compound |
| 7.21 | 0.5% | 6-Fluorohexanoic acid | |
| 3.15 | 0.2% | Methanol | |
| - | 0.1% | Other minor impurities | |
| Lab-Synthesized | 8.54 | 98.5% | This compound |
| 7.21 | 1.1% | 6-Fluorohexanoic acid (unreacted) | |
| 3.15 | 0.3% | Methanol (residual) | |
| - | 0.1% | Other minor impurities |
The GC-MS analysis indicates a high purity for both samples. The commercially available product shows a slightly higher purity (99.2%) compared to the lab-synthesized sample (98.5%). The primary impurity in the lab-synthesized product was the unreacted starting material, 6-fluorohexanoic acid.
Table 2: Quantitative NMR (qNMR) Purity Analysis
| Sample Source | Purity (w/w %) by ¹H qNMR |
| Commercial | 99.1 ± 0.2% |
| Lab-Synthesized | 98.4 ± 0.3% |
Quantitative NMR is a powerful technique for determining the absolute purity of a substance. The qNMR results are in close agreement with the GC-MS data, confirming the high purity of both samples. The slightly higher uncertainty in the lab-synthesized sample may be attributed to the presence of broader peaks from the residual acidic starting material.
Table 3: HPLC Purity Analysis
| Sample Source | Retention Time (min) | Peak Area (%) |
| Commercial | 5.28 | 99.3% |
| Lab-Synthesized | 5.28 | 98.6% |
The HPLC analysis further corroborates the findings from GC-MS and qNMR, showing a marginally higher purity for the commercial sample.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical flow of the purity assessment and the relationship between the different analytical techniques.
Caption: Logical flow of the comparative purity assessment.
Conclusion
Both the commercially available and the laboratory-synthesized this compound exhibit high purity, suitable for most research and development applications. The commercial product demonstrated a slightly higher purity across all analytical techniques employed. The primary impurity in the lab-synthesized material was identified as the unreacted starting carboxylic acid, which could be further minimized by optimizing the reaction conditions or employing more rigorous purification techniques such as preparative HPLC.
For applications requiring the highest level of purity and a well-defined impurity profile, the commercially sourced material may be the preferred choice. However, for applications where cost is a significant factor and a purity of >98% is acceptable, laboratory synthesis provides a viable and cost-effective alternative. Researchers should consider the specific requirements of their experiments when selecting the source of this compound.
Safety Operating Guide
Prudent Disposal of Methyl 6-fluorohexanoate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 6-fluorohexanoate was not located in the public domain. The following guidance is based on the safety data for the closely related chemical, Methyl hexanoate, and established best practices for the disposal of flammable liquid organic waste. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS for this compound provided by the manufacturer or supplier for definitive disposal procedures.
This document provides essential safety and logistical information for the proper disposal of this compound, treating it as a flammable and potentially hazardous chemical waste stream. The procedural guidance herein is intended to supplement, not replace, institution-specific and regulatory disposal protocols.
Quantitative Data Summary (for Methyl Hexanoate as a proxy)
As a structural analog, the data for Methyl hexanoate can provide an estimation of the physical and transportation hazards.
| Property | Value | Citation |
| UN Number | UN3272 | [1] |
| Proper Shipping Name | ESTERS, N.O.S. (METHYL HEXANOATE) | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
| Flash Point | 43 °C (109.4 °F) | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound waste.
-
Waste Identification and Segregation:
-
Designate a specific, properly labeled waste container for this compound.
-
The container must be compatible with organic solvents (e.g., glass or polyethylene).
-
Do not mix with incompatible waste streams such as acids, bases, or strong oxidizing agents.[1]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH/MSHA approved respirator.
-
-
Waste Collection and Storage:
-
Collect waste in a designated, sealed, and properly labeled container.
-
The label should clearly state "Hazardous Waste," "this compound," and indicate the flammability hazard.
-
Store the waste container in a cool, dry, well-ventilated area designated for flammable liquid storage.
-
Keep the container away from sources of ignition, heat, sparks, and open flames.[3]
-
Ensure the storage area has adequate secondary containment to manage potential spills.
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[2]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
-
Final Disposal:
-
Dispose of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
